PX-866-17OH
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-21,32,34H,1-2,9-13,15H2,3-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKVQJOXRFVEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PX-866: A Technical Guide to the Irreversible PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PX-866 (Sonolisib), a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K). This document details its chemical structure, mechanism of action, and summarizes key quantitative data from preclinical and clinical investigations. Detailed experimental protocols for relevant assays and a visualization of its place in the PI3K/Akt/mTOR signaling pathway are also provided to support further research and development efforts.
Chemical Structure and Properties
PX-866 is a semi-synthetic wortmannin (B1684655) analogue with improved stability and pharmacokinetic properties.[1] Its chemical identity is well-characterized, and its structure is presented below.
| Identifier | Value |
| IUPAC Name | [(3aR,6E,9S,9aR,10R,11aS)-6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate[2][3] |
| Alternate Name | Sonolisib[2] |
| CAS Number | 502632-66-8[2][4] |
| Molecular Formula | C₂₉H₃₅NO₈[4] |
| Molecular Weight | 525.6 g/mol [4] |
| Canonical SMILES | CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C[2] |
| Isomeric SMILES | CC(=O)O[C@@H]1C[C@]2(--INVALID-LINK--C3=C1[C@]4(--INVALID-LINK--COC)C)C[2] |
| InChIKey | QIUASFSNWYMDFS-BMALJEQOSA-N[5] |
Mechanism of Action
PX-866 is an irreversible inhibitor of Class I PI3K isoforms (α, β, γ, and δ).[6] It functions as a wortmannin analogue, which covalently binds to a lysine (B10760008) residue in the ATP-binding site of the PI3K catalytic subunit.[1] This irreversible binding blocks the kinase activity of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6][7] The reduction in PIP3 levels leads to the subsequent inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell growth, proliferation, survival, and motility.[7][8] Dysregulation of this pathway is a common feature in many human cancers.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for PX-866 from various studies.
Table 1: In Vitro Potency
| Target/Assay | Cell Line | IC₅₀ | Reference(s) |
| Purified PI3K (p110α) | - | 0.1 nM | [1][6] |
| Purified PI3K (p120γ) | - | 1.0 nM | [6] |
| Purified PI3K (p110δ) | - | 2.9 nM | [6] |
| PI3K Signaling (phospho-Ser473-Akt) | HT-29 colon cancer | 20 nM | [1] |
| Mammalian Target of Rapamycin (mTOR) | - | 3.1 µM | [5][9] |
Table 2: Preclinical Pharmacokinetics in Mice (10 mg/kg dose)
| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) | Oral (p.o.) | Reference(s) |
| Cmax | - | - | - | [5] |
| t₁/₂ (half-life) | 18 minutes | - | - | [3] |
| AUC | 27.7 min·µg/mL | 0.89 min·µg/mL | 0.29 min·µg/mL | [5] |
| Clearance (Cl) | 360 mL/min/kg | - | - | [3] |
| Volume of Distribution (Vd) | - | - | - | [5] |
| Bioavailability | - | 3% | 1% | [5] |
Table 3: Phase I Clinical Trial Results in Advanced Solid Tumors
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Most Common Adverse Events | Stable Disease (SD) Rate | Reference(s) |
| Intermittent (Arm 1) | 12 mg daily | Grade 3 diarrhea, Grade 3 elevated AST | Diarrhea, nausea, vomiting | 22% of evaluable patients | [4][9][10] |
| Continuous (Arm 2) | 8 mg daily | Grade 3 diarrhea | Diarrhea, nausea, vomiting | 53% of evaluable patients | [9][10] |
Signaling Pathway Visualization
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by PX-866.
Caption: The PI3K/Akt/mTOR signaling pathway with inhibition by PX-866.
Experimental Protocols
Detailed methodologies for key assays used to characterize PX-866 are provided below.
PI3K Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol is adapted from commercially available PI3K HTRF assay kits and is suitable for determining the in vitro inhibitory potency of compounds like PX-866.
1. Reagent Preparation:
- 1X Reaction Buffer: Prepare from a concentrated stock as per the manufacturer's instructions.
- ATP Solution: Dilute a stock solution of ATP in 1X Reaction Buffer to the desired final concentration (e.g., 10 µM).
- PIP2 Substrate Solution: Dilute a stock solution of PIP2 in 1X Reaction Buffer to the desired final concentration (e.g., 10 µM).
- PI3K Enzyme Solution: Dilute the recombinant PI3K enzyme in 1X Reaction Buffer to the desired concentration.
- Stop Solution: Provided with the assay kit.
- Detection Reagents: Provided with the assay kit, typically consisting of a europium-labeled antibody and a streptavidin-allophycocyanin (APC) conjugate.
2. Assay Procedure (384-well plate format): a. Add 2 µL of PX-866 serial dilutions in DMSO or DMSO alone (for control) to the assay wells. b. Add 4 µL of the PI3K enzyme solution to each well. c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 4 µL of the ATP/PIP2 substrate mixture to each well. e. Incubate for 60 minutes at room temperature. f. Stop the reaction by adding 5 µL of the Stop Solution to each well. g. Add 5 µL of the Detection Reagents to each well. h. Incubate for 2-4 hours at room temperature, protected from light. i. Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
3. Data Analysis:
- Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
- Plot the HTRF ratio against the logarithm of the PX-866 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Akt Phosphorylation Western Blot
This protocol describes the detection of phosphorylated Akt (p-Akt) at Serine 473 in cell lysates to assess the cellular activity of PX-866.
1. Cell Culture and Treatment: a. Seed cancer cells (e.g., HT-29) in 6-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of PX-866 or DMSO (vehicle control) for the desired time (e.g., 2 hours).
2. Cell Lysis and Protein Quantification: a. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. d. Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each.
4. Signal Detection and Analysis: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. b. Detect the chemiluminescent signal using a digital imaging system or X-ray film. c. To control for protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like β-actin. d. Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt or loading control signal.
References
- 1. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. PI 3-Kinase 3-step HTRF® Assay The PI 3-Kinase 3-Step HTRF Assay is a high-performance assay kit that provides a universal method for testing all Class I PI3-Kinases in a homogeneous format. [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
The Discovery and Developmental Saga of PX-866: A Pan-PI3K Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
PX-866, also known as sonolisib, is a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K) that emerged from the quest for more drug-like analogs of the natural product wortmannin (B1684655). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, history, and preclinical and clinical development of PX-866, with a focus on its mechanism of action, quantitative biological data, and the experimental methodologies used in its evaluation.
Introduction: The Rationale for Targeting PI3K
The phosphatidylinositol 3-kinase (PI3K) family of lipid kinases plays a pivotal role in intracellular signaling. Upon activation by growth factors and other stimuli, PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a plethora of cellular processes that are hallmarks of cancer. The discovery that the PI3K pathway is one of the most frequently mutated signaling cascades in human tumors spurred the development of targeted inhibitors.
Discovery and History of PX-866
PX-866 was developed as a semi-synthetic analog of wortmannin, a fungal metabolite and potent PI3K inhibitor. While a valuable research tool, wortmannin's clinical development was hampered by its poor stability and toxicity.[1][2] PX-866 was designed to retain the irreversible binding mechanism of wortmannin while exhibiting improved pharmacological properties.[1][2] Like wortmannin, PX-866 covalently binds to a conserved lysine (B10760008) residue in the ATP-binding pocket of the PI3K catalytic subunit, leading to irreversible inhibition.
Mechanism of Action
PX-866 is a pan-inhibitor of Class I PI3K isoforms, with potent activity against p110α, p110γ, and p110δ.[3][4] By irreversibly inhibiting these catalytic subunits, PX-866 blocks the production of PIP3, leading to the suppression of downstream AKT phosphorylation and the inactivation of the entire PI3K/AKT/mTOR signaling cascade. This disruption of a key oncogenic pathway results in the inhibition of tumor cell growth, proliferation, and survival.[3]
Quantitative Data Summary
The inhibitory activity of PX-866 has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
| PI3K Isoform | IC50 (nM) |
| p110α | 0.1[3] |
| p110γ | 1.0[3] |
| p110δ | 2.9[3] |
| p110β | - |
| Table 1: In vitro inhibitory activity of PX-866 against Class I PI3K isoforms. |
| Cell Line | Cancer Type | IC50 (nM) |
| LNCaP | Prostate Cancer | 573[3] |
| Table 2: In vitro anti-proliferative activity of PX-866 in a cancer cell line. |
| Clinical Trial Phase | Dose | Dosing Schedule | Maximum Tolerated Dose (MTD) | Key Findings |
| Phase I (NCT00726583) | 0.5 to 16 mg | Intermittent (days 1-5 and 8-12 of a 28-day cycle) | 12 mg | Well-tolerated, with diarrhea and elevated ALT/AST as dose-limiting toxicities. Stable disease observed in 22% of evaluable patients.[5] |
| Phase I (NCT00726583) | 8 mg | Continuous (daily) | 8 mg | Well-tolerated. Stable disease observed in 53% of evaluable patients.[5] |
| Phase II (NCT01259869) | 8 mg | Daily | - | In recurrent glioblastoma, the overall response rate was low (3%), but 21% of patients achieved durable stable disease.[6][7][8][9] |
| Table 3: Summary of key clinical trial data for PX-866. |
Experimental Protocols
PI3K Enzyme Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies PI3K activity by measuring the amount of ADP produced during the phosphorylation of a lipid substrate.
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
PX-866
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
Procedure:
-
Prepare serial dilutions of PX-866 in the appropriate solvent.
-
In a 96-well plate, add the PI3K enzyme, lipid substrate, and PX-866 (or vehicle control) in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding ATP to a final concentration of, for example, 25 µM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of PI3K activity at each concentration of PX-866 to determine the IC50 value.[10][11][12]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PX-866
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of PX-866 (or vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[13][14][15]
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13][14][15]
Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
Glioblastoma cell line (or other invasive cancer cell line)
-
Serum-free cell culture medium
-
Complete cell culture medium (containing a chemoattractant like 10% FBS)
-
PX-866
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel basement membrane matrix
-
24-well plates
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet or DAPI)
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend the cells in serum-free medium and seed them into the upper chamber of the inserts.
-
Add PX-866 at various concentrations to both the upper and lower chambers.
-
Fill the lower chamber with complete medium containing a chemoattractant.
-
Incubate the plate for a period that allows for cell invasion (e.g., 12-24 hours).[16]
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet or DAPI.[16]
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
-
Calculate the percentage of invasion relative to the control.
Western Blot for Phospho-Akt (Ser473)
This technique is used to detect the phosphorylation status of AKT, a key downstream target of PI3K.
Materials:
-
Cancer cell lysates treated with PX-866
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-Akt (Ser473) (e.g., dilution 1:1000 in 5% BSA/TBST)[17]
-
Primary antibody against total Akt (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C with gentle shaking.[17][18][19]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of phospho-Akt.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of PX-866 in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line for tumor implantation
-
PX-866 formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer PX-866 (e.g., 10 mg/kg) or vehicle control orally on a defined schedule (e.g., daily or intermittently).
-
Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume (Volume = (length x width²)/2).[20][21]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Compare the tumor growth rates between the treated and control groups to assess the anti-tumor efficacy of PX-866.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by PX-866.
Caption: A generalized experimental workflow for the preclinical evaluation of PX-866.
Conclusion
PX-866 represents a significant milestone in the development of PI3K inhibitors, stemming from the rational chemical modification of a natural product to yield a more clinically viable drug candidate. Its irreversible, pan-isoform inhibitory activity against Class I PI3Ks effectively shuts down the oncogenic PI3K/AKT/mTOR signaling pathway. While clinical trial results have shown modest single-agent efficacy in some settings, the data generated from preclinical and clinical studies provide a solid foundation for its further investigation, particularly in combination with other targeted therapies or in patient populations with specific molecular profiles. The detailed experimental protocols provided herein serve as a valuable resource for researchers continuing to explore the therapeutic potential of PI3K pathway inhibition in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multicenter phase I trial of PX-866, an oral irreversible phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II study of PX-866 in recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Phase II study of PX-866 in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. ADP-Glo™ Lipid Kinase Assay Protocol [worldwide.promega.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. 4.4. Transwell Migration Assay [bio-protocol.org]
- 17. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 18. benchchem.com [benchchem.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
PX-866: A Technical Guide to a Wortmannin-Derived PI3K Inhibitor
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes, including proliferation, growth, survival, and motility.[1][2] Its frequent dysregulation and overactivation in a wide array of human cancers have established it as a key target for therapeutic intervention.[1][3]
Wortmannin (B1684655), a natural fungal metabolite, was one of the first identified potent, irreversible inhibitors of PI3K. It functions by covalently binding to a conserved lysine (B10760008) residue within the ATP-binding site of the PI3K catalytic subunit.[4][5] Despite its utility as a research tool, wortmannin's clinical development has been hampered by significant limitations, including poor stability, unfavorable pharmacokinetics, and in vivo toxicity.[5][6] These challenges spurred the development of semi-synthetic derivatives designed to retain the potent inhibitory mechanism while improving drug-like properties.
PX-866 (also known as Sonolisib) emerged from these efforts as a promising wortmannin analogue.[7][8] It is a biologically stable, irreversible pan-PI3K inhibitor with an improved toxicity profile and enhanced stability compared to its parent compound.[5][7][9] This guide provides an in-depth technical overview of PX-866, covering its chemical properties, mechanism of action, preclinical and clinical data, and key experimental protocols for its evaluation.
Chemical Properties and Synthesis
PX-866 is a semi-synthetic viridin (B1683569) derived from wortmannin. The key structural modification involves the aminolysis of the electrophilic furan (B31954) ring of wortmannin with diallylamine.[8] This change is critical for improving the compound's stability and toxicological profile while preserving its irreversible binding to PI3K.[5]
Table 1: Chemical Properties of PX-866
| Property | Value | Reference(s) |
| IUPAC Name | (1S,4E,10R,11R,13S,14R)-[4-diallylaminomethylene-6-hydroxy-1-methoxymethyl-10,13-dimethyl-3,7,17-trioxo-1,3,4,7,10,11,12,13,14,15,16,17-dodecahydro-2-oxa-cyclopenta[a]phenanthren-11-yl ester) acetic acid | [10][11] |
| Synonyms | Sonolisib, PX866 | [12] |
| CAS Number | 502632-66-8 | [13][14] |
| Molecular Formula | C₂₉H₃₅NO₈ | [13][14] |
| Molecular Weight | 525.6 g/mol | [13][14] |
| Solubility | Soluble in DMSO, DMF, and Ethanol. Poorly soluble in water. | [14][15] |
The synthesis of PX-866 from wortmannin is a direct modification. A more complex, multi-step synthesis has been reported for an iodinated analogue of PX-866, which involves treating an intermediate of iodo-wortmannin with diallyl amine.[4][16]
Mechanism of Action
PX-866 is a potent, irreversible, broad-spectrum (pan-isoform) inhibitor of class I PI3-kinases.[9][10] Similar to wortmannin, it exerts its inhibitory effect by covalently binding to the highly conserved Lys-802 residue in the catalytic site of the p110α subunit.[7] This irreversible binding blocks the kinase's ability to phosphorylate its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), thereby preventing the generation of the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][11]
The inhibition of PIP3 production prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2][17] The subsequent suppression of the PI3K/Akt/mTOR signaling cascade leads to the inhibition of tumor cell growth, proliferation, survival, and motility.[7][18] Studies have shown that treatment with PX-866 results in a sustained loss of Akt phosphorylation (p-Akt), which is more durable than that observed with wortmannin, likely due to PX-866's greater chemical stability.[6][18]
Preclinical Data
In Vitro Activity
PX-866 demonstrates potent inhibitory activity against purified PI3K enzymes, with a tenfold lower IC₅₀ than wortmannin against the p110α isoform.[6] Its activity extends to other class I isoforms, making it a pan-inhibitor.[19] In cellular assays, PX-866 effectively inhibits PI3K signaling, as measured by the reduction of phospho-Ser473-Akt levels.[10] A notable finding is that PX-866 is significantly more potent at inhibiting the growth of cancer cells cultured as three-dimensional (3D) spheroids compared to traditional monolayers, suggesting that 3D models may be more predictive of in vivo efficacy for PI3K inhibitors.[6][18] Beyond inhibiting proliferation, PX-866 has been shown to suppress cancer cell motility and invasion and induce autophagy.[7][20]
Table 2: In Vitro Inhibitory Potency of PX-866 vs. Wortmannin
| Target | PX-866 IC₅₀ | Wortmannin IC₅₀ | Reference(s) |
| Purified PI3K (p110α) | 0.1 nM | 1.2 nM | [6] |
| PI3K Signaling (p-Akt in HT-29 cells) | 20 nM | Not Reported | [10] |
| PI3K (p110δ) | 2.9 nM | Not Reported | [19] |
| PI3K (p120γ) | 1.0 nM | Not Reported | [19] |
| mTOR | 3.1 µM | Not Reported | [21] |
In Vivo Activity and Pharmacokinetics
In animal models, PX-866 has shown significant single-agent antitumor activity in xenografts of various cancers, including ovarian, lung, and glioblastoma.[7][10] It effectively inhibits the PI3K/Akt/mTOR pathway in tumors, and this inhibition can be sustained for over 48 hours after oral administration.[10] Furthermore, PX-866 has been shown to potentiate the antitumor effects of both cisplatin (B142131) and radiation therapy.[10][22]
Pharmacokinetic studies in mice revealed that PX-866 is subject to first-pass metabolism, with sequential N-deallylation.[10][22] Despite a relatively short plasma half-life, its irreversible binding mechanism allows for prolonged target inhibition within the tumor.[10]
Table 3: Pharmacokinetic Parameters of PX-866 in Mice (10 mg/kg i.v. dose)
| Parameter | Value | Reference(s) |
| Half-life (t½) | 18 minutes | [10][22] |
| Plasma Clearance (Cl) | 360 mL/min/kg | [10][22] |
| Area Under the Curve (AUC) | 27.7 min*µg/mL | [22] |
| Oral Bioavailability | ~1% | [22] |
Clinical Development
PX-866 has been evaluated in multiple Phase I and II clinical trials in patients with advanced solid tumors.
A first-in-human Phase I study established the maximum tolerated dose (MTD) to be 12 mg for an intermittent dosing schedule and 8 mg for a continuous daily dosing schedule.[23][24] The most common dose-limiting toxicities (DLTs) were gastrointestinal, primarily diarrhea, and elevated liver transaminases.[23][24] In this study, prolonged stable disease was observed in a significant portion of patients, particularly on the continuous dosing schedule.[24]
Phase II trials have explored PX-866 as a single agent in recurrent glioblastoma and castration-resistant prostate cancer, and in combination with cetuximab for head and neck cancer.[25][26][27] In the glioblastoma trial, the primary endpoint of objective response was met by only a small fraction of patients, and many discontinued (B1498344) treatment due to disease progression or toxicity.[25][27] The trial in prostate cancer showed more promise, meeting its primary endpoint with 32% of patients achieving progression-free survival at 12 weeks.[27] The combination trial with cetuximab did not demonstrate an improvement in progression-free survival compared to cetuximab alone.[26]
Table 4: Summary of Key Clinical Trial Data for PX-866
| Trial Phase | Cancer Type(s) | Dosing Schedule | MTD | Key DLTs | Best Response | Reference(s) |
| Phase I | Advanced Solid Tumors | Intermittent (5/7 days for 2 wks) | 12 mg/day | Grade 3 Diarrhea, Grade 3 AST Elevation | Stable Disease (22%) | [23][24] |
| Phase I | Advanced Solid Tumors | Continuous (daily) | 8 mg/day | Grade 3 Diarrhea, Grade 3 AST Elevation | Stable Disease (53%) | [23][24] |
| Phase II | Recurrent Glioblastoma | Continuous (daily) | 8 mg/day | Liver Enzyme Elevation, Allergic Reaction | Limited Activity | [25] |
| Phase II | Castration-Resistant Prostate Cancer | Not Specified | Not Specified | Not Specified | 32% PFS at 12 weeks | [27] |
| Phase II | Head and Neck Squamous Cell Carcinoma (with Cetuximab) | Continuous (daily) | 8 mg/day | Not Specified | No improvement over Cetuximab alone | [26] |
Experimental Protocols
In Vitro PI3K Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common high-throughput method to determine the IC₅₀ value of a PI3K inhibitor.[28][29] The assay measures the production of PIP3, the product of the PI3K reaction.
Methodology:
-
Compound Preparation: Prepare a serial dilution of PX-866 in DMSO. Further dilute in the assay buffer.
-
Assay Plate Preparation: Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well low-volume plate.
-
Enzyme Addition: Add recombinant PI3K enzyme (e.g., p110α/p85α) to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate (PIP2) and ATP to each well.
-
Incubation: Incubate for 60 minutes at room temperature to allow PIP3 production.
-
Detection: Stop the reaction by adding the HTRF detection reagents (e.g., a biotin-tagged PIP3-binding protein and a europium cryptate-labeled anti-tag antibody).
-
Signal Reading: After a final incubation period, read the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Western Blotting for Phospho-Akt (Ser473)
This method is used to confirm the cellular activity of PX-866 by measuring the inhibition of a key downstream node in the PI3K pathway.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., U87 glioblastoma, HT-29 colon cancer) and allow them to adhere overnight. Treat cells with various concentrations of PX-866 or vehicle for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the phospho-Akt signal. Quantify band intensity to determine the dose-dependent inhibition of Akt phosphorylation.
3D Spheroid Growth Assay
This assay assesses the cytostatic or cytotoxic effects of PX-866 in a more physiologically relevant in vitro model.[6]
Methodology:
-
Spheroid Formation: Seed cancer cells in ultra-low attachment plates (e.g., Corning Spheroid Microplates) in a suitable medium. Allow cells to aggregate and form spheroids over 2-4 days.
-
Treatment: Once spheroids have formed, add PX-866 at various concentrations to the culture medium. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Growth Monitoring: At regular intervals (e.g., Day 0, 2, 4, 6), capture brightfield images of the spheroids using an inverted microscope.
-
Data Acquisition: Measure the major and minor diameters of each spheroid using image analysis software (e.g., ImageJ). Calculate the spheroid volume using the formula: Volume = (length × width²)/2.
-
Data Analysis: Plot the change in spheroid volume over time for each treatment condition to determine the growth-inhibitory effects of PX-866. Cell viability can be assessed at the end of the experiment using a lactate (B86563) dehydrogenase (LDH) release assay or a 3D-compatible cell viability reagent (e.g., CellTiter-Glo 3D).[6]
Conclusion
PX-866 represents a significant advancement over its parent compound, wortmannin, offering improved stability and a better safety profile while retaining potent, irreversible pan-PI3K inhibition.[6][9] Preclinical studies robustly demonstrated its antitumor activity, both as a single agent and in combination with other therapies.[10] However, its translation to the clinic has yielded mixed results, with modest single-agent efficacy in several tumor types.[25][26] The challenges encountered during its clinical development underscore the complexity of targeting the PI3K pathway, including the presence of feedback loops and parallel resistance pathways.[5] Despite these hurdles, PX-866 remains a valuable tool for researching PI3K signaling, and the lessons learned from its development continue to inform the design and application of next-generation PI3K pathway inhibitors. and the lessons learned from its development continue to inform the design and application of next-generation PI3K pathway inhibitors.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Improved synthesis of 17β-hydroxy-16α-iodo-wortmannin, 17β-hydroxy-16α-iodoPX866, and the [131I] analogue as useful PET tracers for PI3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonolisib | C29H35NO8 | CID 9849735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. medkoo.com [medkoo.com]
- 13. PX 866 | CAS 502632-66-8 | PI 3-Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 14. agscientific.com [agscientific.com]
- 15. PX-866 | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 18. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PX 866 - Biochemicals - CAT N°: 13645 [bertin-bioreagent.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. A multicenter phase I trial of PX-866, an oral irreversible phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Phase II study of PX-866 in recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A randomized, phase II trial of cetuximab with or without PX-866, an irreversible oral phosphatidylinositol 3-kinase inhibitor, in patients with relapsed or metastatic head and neck squamous cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of PX-866 on Tumor Spheroids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro effects of PX-866, a potent and irreversible pan-inhibitor of phosphoinositide 3-kinase (PI3K), on three-dimensional (3D) tumor spheroid models. PX-866 has demonstrated significant antitumor activity by targeting the PI3K/AKT/mTOR signaling pathway, a critical axis in cancer cell proliferation, survival, and motility.[1][2] In contrast to traditional two-dimensional (2D) monolayer cultures, 3D tumor spheroids more accurately mimic the complex microenvironment of solid tumors, making them a more predictive model for evaluating therapeutic efficacy. This document details the predominantly cytostatic rather than cytotoxic effects of PX-866 on tumor spheroids, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.
Introduction to PX-866 and Tumor Spheroids
PX-866 is a semi-synthetic derivative of wortmannin, a natural fungal metabolite, with improved stability and reduced toxicity.[2][3] It irreversibly inhibits the catalytic subunit of PI3K, leading to a sustained blockade of the downstream signaling cascade that is frequently hyperactivated in a wide range of human cancers.[1][3] Tumor spheroids are 3D cell culture models that recapitulate key aspects of the tumor microenvironment, including cell-cell and cell-matrix interactions, as well as gradients of nutrients, oxygen, and growth factors.[4] These characteristics often contribute to a drug resistance profile that is not observed in monolayer cultures, highlighting the importance of 3D models in preclinical drug assessment.
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
PX-866 exerts its antitumor effects by inhibiting the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (B549165) (mTOR), which promotes protein synthesis and cell growth. By inhibiting PI3K, PX-866 effectively shuts down this signaling cascade, leading to a reduction in cell proliferation and survival.
Quantitative Analysis of PX-866 Effects on Tumor Spheroids
Studies have consistently shown that PX-866 is a potent inhibitor of tumor spheroid growth across various cancer cell lines. However, this growth inhibition is primarily due to a cytostatic effect (cell cycle arrest) rather than a cytotoxic effect (cell death).
Spheroid Growth Inhibition
PX-866 demonstrates a significantly greater potency in inhibiting the growth of 3D spheroids compared to 2D monolayer cultures.[1][5]
| Cell Line | Spheroid Growth Inhibition (PX-866) | Monolayer Growth Inhibition (PX-866, up to 100 nM) | Reference |
| U87 (Glioblastoma) | Strong suppression at low nM concentrations | No significant inhibition | [1][3] |
| PC3 (Prostate) | Strong suppression at low nM concentrations | Not specified | [3] |
| T47D (Breast) | Strong suppression at low nM concentrations | No significant inhibition | [3] |
| HCT116 (Colon) | Strong suppression at low nM concentrations | Not specified | [3] |
Cytotoxicity Assessment
To determine whether the observed spheroid growth inhibition was due to cytotoxicity, lactate (B86563) dehydrogenase (LDH) release assays were performed. LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.
| Treatment (U87 Spheroids) | LDH Release | Implication | Reference |
| Control | Baseline | Normal viability | [3] |
| PX-866 (100 nM) | Similar to control | Not cytotoxic | [3] |
| Wortmannin (100 nM) | Similar to control | Not cytotoxic | [3] |
| Rapamycin (1 nM) | Similar to control | Cytostatic control | [3] |
| Doxorubicin (750 nM) | Significant increase | Cytotoxic control | [3] |
Inhibition of AKT Phosphorylation
The cytostatic effect of PX-866 is directly linked to its ability to inhibit the PI3K pathway, as evidenced by the sustained reduction in the phosphorylation of AKT (p-Akt), a key downstream effector.
| Cell Line | PX-866 Effect on p-Akt | Comparison with Wortmannin | Reference |
| U87 (Spheroids) | Sustained loss of p-Akt | More durable inhibition than wortmannin | [1][3] |
| T47D (Spheroids) | Sustained loss of p-Akt | More durable inhibition than wortmannin | [3] |
Experimental Protocols
Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using the liquid overlay technique, which prevents cell attachment to the culture surface, promoting cell-cell aggregation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Sterile 1.5% agarose (B213101) solution in serum-free medium (autoclaved)
Procedure:
-
Plate Coating: Add 50 µL of sterile 1.5% agarose solution to each well of a 96-well plate. Allow the agarose to solidify at room temperature for at least 30 minutes.
-
Cell Preparation: Culture and expand the chosen cancer cell line in standard culture flasks. Harvest the cells using trypsin-EDTA, neutralize the trypsin, and centrifuge to obtain a cell pellet.
-
Cell Seeding: Resuspend the cell pellet in complete medium to achieve a single-cell suspension. Count the cells and adjust the concentration. Seed the desired number of cells (e.g., 2,500-10,000 cells/well) in 100-200 µL of medium into the agarose-coated plate.
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate initial cell aggregation at the bottom of the well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-7 days to allow for the formation of compact spheroids. Monitor spheroid formation and size daily using a microscope.
Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay determines the number of viable cells in a spheroid based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Tumor spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Equilibration: Remove the 96-well plate containing spheroids and the CellTiter-Glo® 3D Reagent from their respective storage conditions and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Place the plate on an orbital shaker for 5 minutes to induce cell lysis. Following shaking, incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Cytotoxicity Assay (LDH Release)
This assay measures the amount of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged membranes.
Materials:
-
Tumor spheroids in a 96-well plate
-
LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Abcam)
-
Spectrophotometer or luminometer (depending on the kit)
Procedure:
-
Sample Collection: Carefully collect a small aliquot of the culture medium (e.g., 50 µL) from each well containing a spheroid. Be cautious not to disturb the spheroid itself.
-
Assay Reaction: Transfer the collected medium to a new 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30 minutes).
-
Measurement: Measure the absorbance or luminescence at the appropriate wavelength using a plate reader. The signal is proportional to the amount of LDH released, indicating the level of cytotoxicity.
-
(Optional) Total LDH: To determine the maximum LDH release, lyse the remaining cells in the original plate using the lysis buffer provided in the kit and measure the LDH activity.
Western Blot for Phospho-AKT (Ser473) and Total AKT
This protocol details the detection of phosphorylated and total AKT levels in tumor spheroids to assess the inhibition of the PI3K pathway.
Materials:
-
Treated tumor spheroids
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lysate Preparation: Collect spheroids and wash with ice-cold PBS. Lyse the spheroids in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Re-probing: To detect total AKT, the membrane can be stripped of the first set of antibodies and re-probed with the primary antibody against total AKT, followed by the secondary antibody and detection steps.
Conclusion
The in vitro evaluation of PX-866 in 3D tumor spheroid models provides compelling evidence for its potent antitumor activity. The data consistently indicate that PX-866 induces a strong cytostatic effect, leading to the inhibition of spheroid growth, which is mediated by the sustained inhibition of the PI3K/AKT/mTOR signaling pathway. The lack of significant cytotoxicity suggests that PX-866 may be most effective in combination with cytotoxic chemotherapies or radiation. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of PI3K inhibitors in clinically relevant 3D cancer models.
References
- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. wechat.promega.com.cn [wechat.promega.com.cn]
- 5. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Targets of PX-866
For Researchers, Scientists, and Drug Development Professionals
Introduction
PX-866 is a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K). It belongs to the wortmannin (B1684655) class of PI3K inhibitors and exerts its effects by covalently binding to a critical lysine (B10760008) residue in the ATP-binding site of the p110 catalytic subunit of PI3K isoforms α, γ, and δ.[1] The PI3K/Akt/mTOR signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the downstream targets of PX-866, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Data Presentation: Quantitative Effects of PX-866
The following tables summarize the quantitative data on the inhibitory activity of PX-866 against PI3K isoforms and its effects on downstream signaling and cellular processes.
| Target | Metric | Value | Cell Line/System | Reference |
| PI3Kα (p110α) | IC50 | 5 nM | Purified enzyme | [2] |
| PI3Kγ (p110γ) | IC50 | 2 nM | Purified enzyme | [2] |
| PI3Kδ (p110δ) | IC50 | 9 nM | Purified enzyme | [2] |
| PI3K Signaling | IC50 | 20 nM | HT-29 colon cancer cells (measured by phospho-Ser473-Akt levels) | [3] |
| Akt Phosphorylation (Ser473) | Inhibition | Up to 80% | HT-29 colon tumor xenografts (10 mg/kg p.o.) | [3] |
Table 1: Inhibitory Activity of PX-866 on PI3K Isoforms and Downstream Signaling
| Cellular Process | Metric | Value | Cell Line | Reference |
| Cell Growth (Monolayer) | Inhibition | No significant inhibition up to 100 nmol/L | Various cancer cell lines | [4] |
| Cell Growth (Spheroid) | Inhibition | Strong suppression at low nanomolar concentrations | Various cancer cell lines | [4] |
| Cell Motility | Inhibition | Subnanomolar concentrations | Cancer cells | [4] |
Table 2: Effects of PX-866 on Cellular Processes
| Clinical Trial (Phase I) | Metric | Value | Patient Population | Reference |
| Maximum Tolerated Dose (MTD) - Intermittent | Dose | 12 mg/day | Advanced solid tumors | [5] |
| Maximum Tolerated Dose (MTD) - Continuous | Dose | 8 mg/day | Advanced solid tumors | [5] |
| Best Response (Continuous Dosing) | Stable Disease | 53% of evaluable patients | Advanced solid tumors | [5] |
Table 3: Clinical Trial Data for PX-866
Core Downstream Effects of PX-866
PX-866, through its potent inhibition of PI3K, modulates a cascade of downstream signaling events, ultimately impacting key cellular functions involved in cancer progression.
Inhibition of the Akt/mTORC1 Pathway
The most well-characterized downstream effect of PX-866 is the suppression of the Akt/mTORC1 signaling axis. By blocking the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PX-866 prevents the recruitment and activation of Akt. This leads to a reduction in the phosphorylation of Akt at serine 473 and threonine 308.[3]
Downstream of Akt, PX-866 treatment results in the decreased phosphorylation and activation of key mTORC1 substrates, including the ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6] The dephosphorylation of these proteins leads to a reduction in protein synthesis and cell growth.
Induction of Cell Cycle Arrest
PX-866 has been shown to induce a G1 phase cell cycle arrest in cancer cells. This is mediated, at least in part, by the downregulation of cyclin D1 expression, a key regulator of the G1-S phase transition.
Promotion of Autophagy
In several cancer cell models, PX-866 treatment has been observed to induce autophagy, a cellular process of self-digestion of cytoplasmic components. This is characterized by the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from the cytosolic form (LC3-I) to the autophagosome-associated form (LC3-II) and the degradation of sequestosome 1 (p62/SQSTM1). The induction of autophagy by PX-866 is thought to be a consequence of mTORC1 inhibition, a key negative regulator of autophagy.
Inhibition of Cell Motility and Invasion
PX-866 effectively inhibits cancer cell motility and invasion at subnanomolar concentrations.[4] This effect is likely due to the disruption of PI3K-dependent signaling pathways that regulate the actin cytoskeleton and cell adhesion.
Anti-Angiogenic Effects
PX-866 exhibits anti-angiogenic properties, in part by reducing the secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic cytokine, from cancer cells.
Experimental Protocols
Western Blot Analysis of Akt Phosphorylation
This protocol describes the detection of phosphorylated Akt (p-Akt) at Serine 473 in cell lysates following treatment with PX-866.
Materials:
-
Cell culture reagents
-
PX-866
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with desired concentrations of PX-866 or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of PX-866-treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cell culture reagents
-
PX-866
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with PX-866 or vehicle control. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Cell Invasion Assay
This protocol describes a transwell-based assay to assess the effect of PX-866 on cancer cell invasion.
Materials:
-
Cell culture reagents
-
PX-866
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Coating of Transwell Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing PX-866 or vehicle control and seed them into the upper chamber of the coated transwell inserts.
-
Invasion: Add medium containing a chemoattractant to the lower chamber. Incubate the plate at 37°C to allow for cell invasion.
-
Removal of Non-invasive Cells: After the incubation period, carefully remove the non-invasive cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several random microscopic fields. The extent of invasion can be expressed as the average number of cells per field or as a percentage relative to the control.
Mandatory Visualizations
Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of PX-866.
Caption: A typical experimental workflow for investigating the downstream effects of PX-866.
Caption: Logical relationship between PI3K pathway mutations and predicted sensitivity to PX-866.
Conclusion
PX-866 is a well-characterized inhibitor of the PI3K/Akt/mTOR pathway with a range of downstream effects that contribute to its anti-cancer activity. This technical guide provides a detailed overview of these effects, supported by quantitative data and established experimental protocols. The provided visualizations offer a clear understanding of the signaling pathways and experimental approaches relevant to the study of PX-866. This information is intended to be a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the PI3K pathway in cancer.
References
- 1. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The PI3K Inhibitor PX-866: A Technical Overview of Early-Stage Anti-Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PX-866, also known as Sonolisib, is a semi-synthetic derivative of the fungal metabolite wortmannin, developed as a potent, irreversible, pan-isoform inhibitor of the phosphoinositide 3-kinase (PI3K) enzyme family.[1][2] The PI3K/Akt/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, playing a critical role in cell proliferation, survival, motility, and angiogenesis.[3][4][5] Wortmannin, a natural product, was instrumental in elucidating the function of this pathway but was unsuitable for clinical development due to its chemical instability and toxicity.[4][6] PX-866 was engineered to overcome these limitations, offering improved stability, reduced hepatotoxicity, and a more favorable pharmacokinetic profile, positioning it as a promising candidate for cancer therapy in its early development.[4][6]
This technical guide provides an in-depth summary of the core pre-clinical and early clinical research that defined the anti-cancer properties of PX-866.
Core Mechanism of Action: PI3K Pathway Inhibition
PX-866 exerts its anti-neoplastic effects by irreversibly inhibiting Class I PI3K isoforms.[6][7] Like its parent compound wortmannin, PX-866 covalently binds to a critical lysine (B10760008) residue (Lys-802 in the p110α isoform) within the ATP-binding pocket of the PI3K catalytic domain.[4][8] This irreversible binding blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[9][10] The reduction in PIP3 levels prevents the recruitment and subsequent activation of downstream effectors, most notably the serine/threonine kinase Akt (Protein Kinase B), leading to a cascade of anti-proliferative and pro-apoptotic signals.[11][12] PX-866 demonstrates potent inhibitory activity against the p110α, γ, and δ isoforms of PI3K, with weaker activity against the p110β isoform.[8][13]
Preclinical Data Summary
In Vitro and In Vivo Potency
PX-866 demonstrated potent inhibition of purified PI3K and downstream signaling in various cancer cell lines. Its efficacy was more pronounced in three-dimensional (3D) spheroid cultures compared to traditional monolayer cultures, suggesting its primary effect is cytostatic rather than cytotoxic.[3][4] In vivo studies using human tumor xenografts in immunodeficient mice confirmed its anti-tumor activity across a range of cancer types.[8][11]
Table 1: In Vitro Potency of PX-866
| Target / Cell Line | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| Purified PI3K (p110α) | Kinase Assay | 0.1 nmol/L | [4][14] |
| HT-29 Colon Cancer | Phospho-Ser473-Akt Levels | 20 nmol/L | [12][14] |
| Purified PI3K (p120γ) | Kinase Assay | 1.0 nM | [10] |
| Purified PI3K (p110δ) | Kinase Assay | 2.9 nM |[10] |
Table 2: In Vivo Efficacy of PX-866 in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Ovarian Cancer | OvCar-3 | PX-866 | Log cell kill up to 1.2 | [11][12] |
| Lung Cancer | A-549 | PX-866 | Log cell kill up to 1.2 | [11][12] |
| Glioblastoma | U87 (Subcutaneous) | PX-866 | 84% decrease in mean tumor volume | [8] |
| Glioblastoma | U87 (Intracranial) | PX-866 | Increased median survival (32 to 39 days) | [8] |
| Colon Cancer | HT-29 | PX-866 (10 mg/kg) | Up to 80% inhibition of phospho-Ser473-Akt |[11][12] |
Table 3: Pharmacokinetic Properties of PX-866 in Mice (10 mg/kg i.v. dose)
| Parameter | Value | Reference |
|---|---|---|
| Half-life (t1/2) | 18 minutes | [11][12] |
| Clearance (Cl) | 360 mL/min/kg | [11][12] |
| Area Under Curve (AUC) | 27.7 min·µg/mL | [11][15] |
| Bioavailability (p.o.) | 0.01 |[11] |
Key Experimental Protocols
PI3K Immune Complex Kinase Assay
-
Objective: To measure the direct inhibitory effect of PX-866 on PI3K enzyme activity.
-
Methodology:
-
Lysates from cancer cell lines are prepared.
-
The p85-p110α PI3K heterodimer is immunoprecipitated using an anti-p85 antibody.
-
The immune complexes are incubated with varying concentrations of PX-866 or a control vehicle.
-
The kinase reaction is initiated by adding phosphatidylinositol as a substrate and [γ-³²P]ATP.
-
The reaction is stopped, and the radiolabeled lipid products are extracted and separated by thin-layer chromatography (TLC).
-
The amount of incorporated radioactivity is quantified to determine the level of PI3K inhibition and calculate the IC50 value.[4]
-
Western Blotting for Akt Phosphorylation
-
Objective: To assess the inhibition of downstream PI3K signaling in cells.
-
Methodology:
-
Cancer cells are cultured and treated with various concentrations of PX-866 for specified time periods.
-
Cells are lysed, and protein concentrations are determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phospho-Ser473-Akt and total Akt.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The ratio of phospho-Akt to total Akt is calculated to quantify pathway inhibition.[11][12]
-
In Vivo Human Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of PX-866 in a living organism.
-
Methodology:
-
Human cancer cells (e.g., A-549, OvCar-3) are injected subcutaneously into the flank of immunodeficient mice (e.g., SCID or nude mice).[11][12]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into control and treatment groups.
-
PX-866 is administered via a specified route (i.v., i.p., or p.o.) and schedule. The control group receives the vehicle.[11][12]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length × width²)/2).
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the study, the anti-tumor activity is assessed by comparing the tumor growth in the treated group to the control group (T/C ratio) or by calculating log cell kill.[6][11]
-
Predictive Biomarkers of Response and Resistance
Early research sought to identify molecular markers that could predict which tumors would respond to PX-866.
-
Sensitivity: Tumors with activating mutations in the PI3K catalytic subunit alpha (PIK3CA) or loss of the tumor suppressor PTEN (a negative regulator of the PI3K pathway) were generally more sensitive to PX-866.[6][16]
-
Resistance: A dominant predictor of resistance was the presence of an activating mutation in the Ras oncogene (e.g., KRAS).[6] Oncogenic Ras can activate parallel signaling pathways (such as the Raf/MEK/ERK pathway), bypassing the blockade of the PI3K pathway and sustaining tumor cell proliferation and survival.[6]
Early-Stage Clinical Trial Findings
PX-866 advanced into Phase I and II clinical trials as a single agent and in combination with other anti-cancer therapies.
-
Phase I Trials: Single-agent, dose-escalation studies established that PX-866 was generally well-tolerated at a daily oral dose of 8 mg.[17] The most common adverse events were gastrointestinal (diarrhea, nausea, vomiting) and fatigue.[17][18] In a continuous dosing schedule, 42% of evaluable patients with advanced solid tumors achieved stable disease as their best response.[17]
-
Combination Therapy: PX-866 was evaluated in combination with agents like docetaxel (B913) and cetuximab.[18][19] The combination with docetaxel was well-tolerated without significant overlapping toxicities, and the recommended Phase 2 dose of PX-866 remained 8 mg daily.[18] However, randomized Phase II studies combining PX-866 with cetuximab in head and neck squamous cell carcinoma and colorectal cancer did not show an improvement in progression-free survival or overall survival compared to cetuximab alone.[19][20]
-
Glioblastoma: A Phase II study in patients with recurrent glioblastoma found a low overall response rate (3% partial response), and the study did not meet its primary endpoint. However, a notable 24% of patients achieved stable disease.[21]
Table 4: Summary of Early-Stage Clinical Trial Results for PX-866
| Trial Phase | Cancer Type(s) | Treatment | Key Findings | Reference |
|---|---|---|---|---|
| Phase I | Advanced Solid Tumors | PX-866 Monotherapy | MTD/RP2D: 8 mg daily. Well-tolerated. 42% of patients achieved stable disease. | [17] |
| Phase I | Advanced Solid Tumors | PX-866 + Docetaxel | Combination was well-tolerated. 6% partial response, 63% stable disease. | [18] |
| Phase II | Head & Neck (HNSCC) | PX-866 + Cetuximab | No improvement in PFS, RR, or OS vs. cetuximab alone. | [20] |
| Phase II | Colorectal (CRC) | PX-866 + Cetuximab | No improvement in PFS, RR, or OS vs. cetuximab alone. | [19] |
| Phase II | Recurrent Glioblastoma | PX-866 Monotherapy | Did not meet primary endpoint. 24% of patients had stable disease. |[21] |
Conclusion
The early-stage research on PX-866 established it as a potent, irreversible pan-PI3K inhibitor with a clear mechanism of action and significant anti-tumor activity in preclinical models. It demonstrated a favorable safety profile compared to its parent compound, wortmannin, and advanced into clinical trials based on this promising foundation. While preclinical data suggested that tumors with PIK3CA mutations or PTEN loss would be most sensitive, the presence of co-occurring mutations, particularly in KRAS, was identified as a significant mechanism of resistance. Ultimately, despite the strong preclinical rationale, PX-866 did not demonstrate sufficient efficacy in later-stage clinical trials to warrant further development and approval. The journey of PX-866, however, provided valuable insights into the complexities of targeting the PI3K pathway, the importance of patient selection based on comprehensive molecular profiling, and the challenges of overcoming pathway redundancy and resistance mechanisms in cancer therapy.
References
- 1. Sonolisib | C29H35NO8 | CID 9849735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CHEBI:65345 [ebi.ac.uk]
- 3. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. medkoo.com [medkoo.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The phosphoinositide-3-kinase inhibitor PX-866 overcomes resistance to the EGFR inhibitor gefitinib in A-549 human non small cell lung cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. oncozine.com [oncozine.com]
- 18. A multicenter phase 1 study of PX-866 in combination with docetaxel in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Randomized, Phase II Trial of Cetuximab With or Without PX-866, an Irreversible Oral Phosphatidylinositol 3-Kinase Inhibitor, in Patients With Metastatic Colorectal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A randomized, phase II trial of cetuximab with or without PX-866, an irreversible oral phosphatidylinositol 3-kinase inhibitor, in patients with relapsed or metastatic head and neck squamous cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phase II study of PX-866 in recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
PX-866: An In-Depth Technical Guide to its Selectivity for PI3K Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. PX-866 (sonolisib) is a potent, irreversible, pan-class I PI3K inhibitor derived from wortmannin.[1] Its unique mechanism of action and selectivity profile distinguish it from other PI3K inhibitors and are of significant interest to the drug development community. This technical guide provides a comprehensive overview of the selectivity of PX-866 for the different class I PI3K isoforms, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental frameworks.
The PI3K Signaling Pathway and the Role of Class I Isoforms
The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: alpha (α), beta (β), delta (δ), and gamma (γ). These isoforms have distinct tissue distributions and non-redundant functions, making isoform-selective inhibition a key strategy in developing targeted cancer therapies with improved therapeutic windows.
Below is a diagram illustrating the canonical PI3K signaling cascade and the point of intervention by PX-866.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K\n(p110/p85)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PX866 [label="PX-866", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Growth [label="Cell Growth &\nProliferation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Survival [label="Cell Survival", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges RTK -> PI3K [arrowhead=normal, color="#5F6368"]; PX866 -> PI3K [label="inhibition", fontcolor="#EA4335", arrowhead=tee, color="#EA4335", style=dashed]; PI3K -> PIP2 [arrowhead=none, color="#5F6368"]; PIP2 -> PIP3 [label="phosphorylation", fontcolor="#202124", arrowhead=normal, color="#5F6368"]; PIP3 -> PDK1 [arrowhead=normal, color="#5F6368"]; PDK1 -> AKT [arrowhead=normal, color="#5F6368"]; AKT -> mTORC1 [arrowhead=normal, color="#5F6368"]; mTORC1 -> Cell_Growth [arrowhead=normal, color="#5F6368"]; AKT -> Cell_Survival [arrowhead=normal, color="#5F6368"];
// Invisible edges for layout {rank=same; RTK;} {rank=same; PI3K; PX866;} {rank=same; PIP2; PIP3;} {rank=same; PDK1;} {rank=same; AKT;} {rank=same; mTORC1;} {rank=same; Cell_Growth; Cell_Survival;} }
Caption: The PI3K/AKT/mTOR signaling pathway with inhibition by PX-866.Quantitative Analysis of PX-866 Selectivity
PX-866 has been characterized as a potent inhibitor of the alpha, delta, and gamma isoforms of Class I PI3K, while showing weaker activity against the beta isoform. This selectivity profile is critical for its therapeutic potential and for understanding its on- and off-target effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values of PX-866 against the four Class I PI3K isoforms as determined in biochemical assays.
| PI3K Isoform | IC50 (nM) | Assay Type | Reference |
| p110α | 0.1 | Immune Complex Kinase Assay | (Ihle et al., 2004)[1][2] |
| 5 | Not Specified | (Knight et al., 2006)[3] | |
| p110β | Weak Inhibitor | Not Specified | (Koul et al., 2010)[4] |
| p110δ | 9 | Not Specified | (Knight et al., 2006)[3] |
| p110γ | 2 | Not Specified | (Knight et al., 2006)[3] |
Note: The term "weak inhibitor" for p110β suggests a significantly higher IC50 value compared to the other isoforms, though a precise figure is not consistently reported in the literature.
Mechanism of Action
PX-866 is an irreversible inhibitor that forms a covalent bond with a critical lysine (B10760008) residue within the ATP-binding site of the p110 catalytic subunit.[4] Specifically, it has been shown to bind to Lys-802 in p110α and the corresponding Lys-883 in p110γ.[4] This covalent modification leads to a sustained and durable inhibition of PI3K activity.[1]
Experimental Protocols
The determination of the inhibitory activity of PX-866 against PI3K isoforms relies on robust biochemical assays. Below are detailed methodologies for key experiments cited in the characterization of PX-866.
Immune Complex Kinase Assay for PI3K Activity
This assay is a foundational method for measuring the enzymatic activity of PI3K and the inhibitory effect of compounds like PX-866.
Principle: The assay measures the transfer of the gamma-phosphate from radiolabeled ATP ([γ-³²P]ATP) to the lipid substrate, phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2), by immunoprecipitated PI3K. The resulting radiolabeled lipid product is then separated and quantified.
Detailed Methodology (based on Ihle et al., 2004): [2]
-
Cell Lysis and Immunoprecipitation:
-
Culture cells of interest (e.g., HT-29 colon cancer cells) to near confluency.
-
Lyse the cells in a buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 1% NP-40, and protease and phosphatase inhibitors (e.g., 0.2 mM NaF, 0.2 mM sodium orthovanadate, 1 mM phenylmethylsulfonyl fluoride, 20 µg/ml aprotinin, 20 µg/ml leupeptin).[3]
-
Clarify the lysates by centrifugation.
-
Immunoprecipitate the PI3K enzyme from the cell lysates using an antibody specific to the p85 regulatory subunit.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated PI3K-antibody-bead complexes.
-
Resuspend the beads in a kinase reaction buffer.
-
Add the test compound (PX-866) at various concentrations and pre-incubate.
-
Initiate the kinase reaction by adding the lipid substrate (e.g., PIP2) and [γ-³²P]ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 10-20 minutes).
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding an acidic solution (e.g., HCl).
-
Extract the lipids using a chloroform/methanol mixture.
-
Separate the phosphorylated lipid products from the unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled lipid product using autoradiography or a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of PI3K inhibition at each concentration of PX-866 relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
// Nodes Start [label="Start: Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Lysis [label="Cell Lysis & Clarification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Immunoprecipitation [label="Immunoprecipitation of PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinase_Reaction [label="Kinase Reaction with\nPX-866 & [γ-³²P]ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipid_Extraction [label="Lipid Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; TLC [label="Thin-Layer Chromatography\n(TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Quantification [label="Quantification of\nRadiolabeled Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & IC50\nDetermination", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Cell_Lysis [arrowhead=normal, color="#5F6368"]; Cell_Lysis -> Immunoprecipitation [arrowhead=normal, color="#5F6368"]; Immunoprecipitation -> Kinase_Reaction [arrowhead=normal, color="#5F6368"]; Kinase_Reaction -> Lipid_Extraction [arrowhead=normal, color="#5F6368"]; Lipid_Extraction -> TLC [arrowhead=normal, color="#5F6368"]; TLC -> Quantification [arrowhead=normal, color="#5F6368"]; Quantification -> Data_Analysis [arrowhead=normal, color="#5F6368"]; Data_Analysis -> End [arrowhead=normal, color="#5F6368"]; }
Caption: Workflow for an immune complex kinase assay to determine PI3K inhibition.Conclusion
PX-866 is a potent, irreversible pan-class I PI3K inhibitor with a distinct selectivity profile. Its strong inhibition of the alpha, delta, and gamma isoforms, coupled with weaker activity against the beta isoform, provides a rationale for its investigation in various cancer types. The detailed understanding of its mechanism of action and the methodologies used for its characterization are essential for researchers and drug developers working to advance PI3K-targeted therapies. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of PX-866 and to design next-generation PI3K inhibitors with optimized selectivity and efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of PX-866: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of PX-866, an irreversible pan-inhibitor of phosphoinositide 3-kinase (PI3K). The information is compiled from preclinical and clinical studies to support further research and development of this compound.
Core Pharmacokinetic Data
The pharmacokinetic properties of PX-866 have been characterized in both preclinical animal models and in human clinical trials. Due to rapid metabolism, pharmacokinetic analyses in humans have focused on its active metabolite, 17-OH PX-866.[1]
Preclinical Pharmacokinetics in Mice
The following table summarizes the key pharmacokinetic parameters of PX-866 in mice following a 10 mg/kg intravenous (i.v.) administration.
| Parameter | Value | Unit | Citation |
| Cmax | - | - | [2] |
| Half-life (t½) | 18 | minutes | [2][3] |
| Clearance (CL) | 360 | mL/min/kg | [2][3] |
| Volume of Distribution (Vd) | - | - | [2] |
| AUC (0→∞) | - | - | [2] |
Note: Specific values for Cmax, Vd, and AUC were not explicitly provided in the referenced source.
Clinical Pharmacokinetics in Humans (Active Metabolite: 17-OH PX-866)
A Phase I clinical trial evaluated the pharmacokinetics of the active metabolite of PX-866, 17-OH PX-866, in patients with advanced solid tumors.[1] The study explored both intermittent and continuous dosing schedules.[1] The pharmacokinetic profile was found to be dose-proportional, with no evidence of drug accumulation upon repeated dosing.[4]
Intermittent Dosing Schedule (Days 1-5 and 8-12 of a 28-day cycle) [1]
| Dose Level (mg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) |
| 4.5 | 0.81 ± 0.44 | 4.0 ± 1.4 | 4.31 ± 2.01 | 3.5 ± 1.1 |
| 6 | 1.14 ± 0.60 | 4.0 ± 0.0 | 6.55 ± 3.65 | 3.8 ± 0.9 |
| 8 | 1.25 ± 0.47 | 4.7 ± 1.2 | 8.80 ± 2.65 | 4.4 ± 1.1 |
| 10 | 1.54 ± 0.28 | 4.0 ± 0.0 | 10.12 ± 1.56 | 4.1 ± 0.4 |
| 12 | 1.84 ± 0.79 | 4.7 ± 1.0 | 12.82 ± 4.96 | 4.5 ± 0.7 |
| 16 | 2.22 ± 0.83 | 4.0 ± 0.0 | 15.39 ± 6.03 | 4.4 ± 0.9 |
Continuous Dosing Schedule (Daily) [1]
| Dose Level (mg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) |
| 8 | 1.34 ± 0.50 | 4.0 ± 0.0 | 9.87 ± 3.49 | 4.8 ± 1.0 |
Experimental Protocols
Preclinical Pharmacokinetic Analysis in Mice
Objective: To determine the pharmacokinetic profile of PX-866 in mice.[2]
Methodology:
-
Animal Model: Male SCID mice.[2]
-
Drug Administration: PX-866 was administered intravenously at a dose of 10 mg/kg.[2]
-
Sample Collection: Blood samples were collected at various time points post-administration.[2]
-
Bioanalysis: Plasma concentrations of PX-866 were determined using a validated analytical method.[2]
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.[2]
Phase I Clinical Trial in Patients with Advanced Solid Tumors
Objective: To evaluate the maximum tolerated dose (MTD), safety, pharmacokinetics, and pharmacodynamics of PX-866 in patients with advanced solid tumors.[1][4]
Study Design:
-
An open-label, dose-escalation Phase I clinical trial.[1]
-
Patient Population: Patients with advanced, metastatic cancers for whom standard therapy was no longer effective.[5]
-
Dosing Regimens:
-
Pharmacokinetic Sampling:
-
Blood samples were collected on days 1, 2, 5, 8, 12, and 15 of the first cycle, and on days 1 and 12 of the second cycle.[5]
-
-
Bioanalytical Method:
-
Plasma concentrations of the active metabolite, 17-OH PX-866, were measured due to the rapid conversion of the parent compound.[5]
-
-
Pharmacodynamic Assessments:
-
Inhibition of S6 ribosomal protein (S6RP) and mTOR phosphorylation was assessed in peripheral blood mononuclear cells (PBMCs) using flow cytometry.[5]
-
Signaling Pathway and Experimental Workflow Visualizations
PI3K/Akt/mTOR Signaling Pathway Inhibition by PX-866
PX-866 exerts its therapeutic effect by irreversibly inhibiting PI3K, a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a key role in cell proliferation, survival, and motility.[6][7]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of PX-866.
Experimental Workflow for Preclinical Pharmacokinetic Study
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of PX-866 in a mouse model.
Caption: Workflow for preclinical pharmacokinetic analysis of PX-866.
Logical Relationship of PX-866 Metabolism and Activity
PX-866 undergoes metabolism to form an active metabolite, 17-OH PX-866, which exhibits greater potency against certain PI3K isoforms.
Caption: Relationship between PX-866 metabolism and its inhibitory activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multicenter phase I trial of PX-866, an oral irreversible phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PX-866 Treatment in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PX-866 is a potent, irreversible, pan-inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] As a semi-synthetic derivative of wortmannin, PX-866 exhibits improved stability and a more favorable toxicity profile, making it a valuable tool for preclinical cancer research.[3][4][5] The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, and motility.[4][6] Inhibition of this pathway with PX-866 has demonstrated significant anti-tumor activity in a range of in vivo mouse models, both as a single agent and in combination with other therapies.[5]
These application notes provide detailed protocols for the preparation and administration of PX-866 in mouse models, a summary of its anti-tumor efficacy, and an overview of its mechanism of action.
Mechanism of Action
PX-866 exerts its biological effects by irreversibly binding to the catalytic subunit of PI3K, primarily targeting the p110α, δ, and γ isoforms.[3] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The suppression of Akt signaling, in turn, affects a cascade of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), leading to cell cycle arrest, induction of autophagy, and inhibition of cell proliferation and motility.[3][6]
Quantitative Data Summary
The following tables summarize the reported efficacy of PX-866 in various in vivo mouse xenograft models.
| Tumor Model | Mouse Strain | PX-866 Dose and Schedule | Administration Route | Tumor Growth Inhibition (%) | Other Efficacy Measures |
| Glioblastoma (U87) | Nude (nu/nu) | 2 mg/kg/day, 5 days/week for 4 weeks | Oral Gavage | 84% | Increased median survival from 32 to 39 days |
| Ovarian Cancer (OvCar-3) | Immunodeficient | Not specified | Not specified | Significant anti-tumor activity | Log cell kill up to 1.2 |
| Lung Cancer (A-549) | Immunodeficient | Not specified | Not specified | Significant anti-tumor activity | Log cell kill up to 1.2 |
| Colon Cancer (HT-29) | SCID | 2.5-3.0 mg/kg, every other day | Oral Gavage | Variable (sensitive) | - |
| Prostate Cancer (PC-3) | SCID | 2.5-3.0 mg/kg, every other day | Oral Gavage | Variable (sensitive) | - |
| Pharmacokinetic and Toxicity Data for PX-866 in Mice | |
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 19.5 mg/kg |
| Plasma Half-life (i.v. administration) | 18 minutes |
| Clearance (i.v. administration) | 360 mL/min/kg |
| Bioavailability (oral vs. i.v.) | 0.01 |
| Toxicity Profile | Reduced hepatotoxicity compared to wortmannin. At therapeutic doses, mice show no obvious signs of toxic effects with respect to body weight, water intake, and general activity. |
Experimental Protocols
Protocol 1: Preparation of PX-866 for Oral Gavage
This protocol describes the preparation of a PX-866 solution for oral administration to mice.
Materials:
-
PX-866 powder
-
Phosphate-Buffered Saline (PBS), sterile
-
5% Ethanol (B145695) in sterile water (v/v)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Selection: PX-866 has been successfully administered in vehicles such as PBS or 5% ethanol in water. The choice of vehicle may depend on the desired dose and stability.
-
Calculation of Required Amount:
-
Determine the desired dose in mg/kg (e.g., 2 mg/kg).
-
Weigh the mice to determine their individual body weights in kg.
-
Calculate the total amount of PX-866 needed for the number of mice in the study.
-
The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
-
Preparation of PX-866 Solution:
-
Weigh the required amount of PX-866 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of the chosen vehicle (PBS or 5% ethanol in water) to the tube.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the PX-866.
-
If the compound does not fully dissolve, brief sonication may be used.
-
Visually inspect the solution to ensure it is homogenous before administration.
-
-
Storage: It is recommended to prepare the PX-866 solution fresh for each day of dosing. If short-term storage is necessary, protect the solution from light and store at 4°C.
Protocol 2: Administration of PX-866 by Oral Gavage
This protocol provides a step-by-step guide for the oral administration of PX-866 to mice.
Materials:
-
Prepared PX-866 solution
-
1 mL syringe
-
20-22 gauge, 1.5-inch stainless steel feeding needle with a rounded tip
-
Animal scale
Procedure:
-
Animal Preparation and Dosing Calculation:
-
Weigh the mouse to accurately calculate the required dose volume.
-
-
Syringe Preparation:
-
Draw the calculated volume of the PX-866 solution into the syringe.
-
Ensure there are no air bubbles in the syringe.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back.
-
The head should be slightly extended to create a straight line through the neck and esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition the needle. Do not force the needle.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to deliver the PX-866 solution.
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the solution from the mouth or nose, for at least 15 minutes after the procedure and again within 12-24 hours.
-
Safety and Toxicology
PX-866 has been shown to have a better safety profile than its parent compound, wortmannin, with reduced hepatotoxicity.[3] In preclinical mouse studies, PX-866 is generally well-tolerated at therapeutic doses, with no significant adverse effects on body weight or general health reported. The maximum tolerated dose (MTD) in mice has been established at 19.5 mg/kg. Researchers should, however, closely monitor animals for any signs of toxicity, especially when using higher doses or in combination with other agents.
Conclusion
PX-866 is a valuable tool for investigating the therapeutic potential of PI3K pathway inhibition in cancer. The protocols and data presented here provide a comprehensive guide for researchers utilizing PX-866 in in vivo mouse models. Adherence to these guidelines will facilitate the generation of robust and reproducible data, contributing to a better understanding of the anti-tumor effects of this compound.
References
- 1. Oncothyreon Presents Preclinical Data on Irreversible PI3 Kinase Inhibitor PX-866 at AACR Special Conference - BioSpace [biospace.com]
- 2. Comparison of intravenous versus intraperitoneal administration of oncolytic Herpes simplex virus 1 (HSV-1) for peritoneal carcinomatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PX-866 | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for PX-866 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and application of PX-866, a potent and irreversible pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K), for in vitro cell culture experiments.
Introduction
PX-866 is a derivative of wortmannin (B1684655) with improved stability, making it a valuable tool for investigating the roles of the PI3K/Akt/mTOR signaling pathway in various cellular processes, including cell proliferation, survival, motility, and autophagy.[1][2][3][4] This pathway is frequently dysregulated in cancer, making PX-866 a compound of significant interest in oncology research.[2][3][5] These protocols outline the necessary steps for preparing and using PX-866 to ensure reproducible and accurate experimental outcomes.
Product Information
| Property | Value | Source |
| Molecular Weight | 525.59 g/mol | [1][6] |
| Appearance | Lyophilized powder/Crystalline solid | [1][7] |
| CAS Number | 502632-66-8 | [1][7] |
| Purity | >99% | [1] |
Solubility and Stock Solution Preparation
PX-866 is poorly soluble in water but readily dissolves in several organic solvents.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions for cell culture applications.[1][2]
Recommended Solvents and Solubility:
| Solvent | Solubility | Source |
| DMSO | ≥ 100 mg/mL (190.26 mM) | [8] |
| Ethanol | ≥ 25 mg/mL | [7] |
| DMF | 25 mg/mL | [7] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
This is a standard concentration for a stock solution that allows for easy dilution to typical working concentrations.
Materials:
-
PX-866 lyophilized powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of lyophilized PX-866 to reach room temperature before opening to prevent condensation.
-
Reconstitution: To prepare a 10 mM stock solution from 1 mg of PX-866, add 190.26 µL of DMSO to the vial.[1]
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[1][8]
Storage and Stability
Proper storage is critical to maintain the potency of PX-866.
| Form | Storage Temperature | Stability | Source |
| Lyophilized Powder | -20°C, desiccated | 24 months | [1] |
| Stock Solution in DMSO | -20°C or -80°C | Up to 3 months at -20°C, up to 6 months at -80°C | [1][8] |
Note: Once in solution, it is recommended to use PX-866 within 3 months to prevent loss of potency.[1] For longer-term storage, -80°C is preferable.[2][8]
Application in Cell Culture
PX-866 is a potent inhibitor of the PI3K pathway and can be used to study its effects on various cellular functions.
Typical Working Concentrations: The optimal working concentration of PX-866 can vary depending on the cell line and the specific biological question being addressed. However, a general range is between 10 nM and 1000 nM .[1] Some studies have shown effects at subnanomolar concentrations for specific assays like cell motility.[2][4]
Typical Treatment Duration: The duration of treatment can range from a few hours to several days, depending on the experiment. A common range is 1 to 24 hours .[1] For longer-term studies, the media containing PX-866 may need to be replenished periodically.
Protocol for Treating Cells with PX-866:
-
Cell Seeding: Plate cells at the desired density in appropriate cell culture vessels and allow them to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the PX-866 stock solution at room temperature.
-
Dilution: Prepare the final working concentration of PX-866 by diluting the stock solution in fresh, pre-warmed cell culture medium. It is good practice to perform serial dilutions to achieve the desired final concentration. Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of PX-866. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess protein phosphorylation (e.g., p-Akt), cell viability assays, migration assays, or cell cycle analysis.[2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for using PX-866.
Caption: PI3K/Akt Signaling Pathway Inhibition by PX-866.
Caption: Experimental Workflow for PX-866 in Cell Culture.
References
- 1. PX-866 | Cell Signaling Technology [cellsignal.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PX-866 - LKT Labs [lktlabs.com]
- 6. PX 866 | CAS 502632-66-8 | PI 3-Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing PX-866 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PX-866, also known as Sonolisib, is a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers. By targeting this key pathway, PX-866 has demonstrated potential as an anti-cancer agent, both as a monotherapy and in combination with other anti-cancer agents, including conventional chemotherapy. These application notes provide a summary of the preclinical rationale and available data for combining PX-866 with chemotherapy agents, along with detailed protocols for key experimental assays.
Mechanism of Action: PX-866
PX-866 is a semi-synthetic derivative of wortmannin, a natural fungal metabolite. It irreversibly inhibits PI3K by covalently binding to a lysine (B10760008) residue in the ATP-binding pocket of the p110 catalytic subunit of Class I PI3Ks (α, β, γ, and δ isoforms). This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical step in the activation of downstream signaling cascades, most notably the AKT pathway. The inhibition of AKT signaling by PX-866 leads to reduced cell proliferation, decreased cell survival, and induction of autophagy in cancer cells. Furthermore, PX-866 has been shown to inhibit cancer cell motility and invasion, as well as decrease the secretion of pro-angiogenic factors like VEGF.[1][2]
Preclinical Rationale for Combination Therapy
The activation of the PI3K/AKT pathway is a known mechanism of resistance to chemotherapy. By inhibiting this pro-survival pathway, PX-866 can potentially sensitize cancer cells to the cytotoxic effects of chemotherapy agents. Preclinical studies have suggested that PX-866 can enhance the anti-tumor activity of cytotoxic agents like cisplatin (B142131) and docetaxel (B913).[3][4] The combination of PX-866 with chemotherapy is hypothesized to lead to synergistic or additive anti-tumor effects through complementary mechanisms of action, with PX-866 inhibiting pro-survival signaling and chemotherapy inducing DNA damage and cell cycle arrest.
Data Presentation: Preclinical Efficacy of PX-866 and Combination Therapies
The following tables summarize the available quantitative data on the efficacy of PX-866 as a single agent and in combination with chemotherapy.
Table 1: In Vitro Activity of PX-866 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HT-29 | Colon Cancer | 20 | [3] |
| U87 | Glioblastoma | ~10 (spheroid growth inhibition) | [2] |
| PC3 | Prostate Cancer | Not specified, potent inhibition of spheroid growth | [2] |
| T47D | Breast Cancer | Not specified, potent inhibition of spheroid growth | [2] |
| HCT116 | Colon Cancer | Not specified, potent inhibition of spheroid growth | [2] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: In Vivo Anti-Tumor Efficacy of PX-866 in Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| A-549 (NSCLC) | PX-866 + Cisplatin | Not specified | Increased antitumor activity compared to single agents | [3] |
| OvCar-3 (Ovarian) | PX-866 | Not specified | Log cell kill up to 1.2 | [3] |
| A-549 (NSCLC) | PX-866 | Not specified | Log cell kill up to 1.2 | [3] |
| U87 (Glioblastoma) | PX-866 | Not specified | 84% growth inhibition (subcutaneous) | [5] |
| U87 (Glioblastoma) | PX-866 | Not specified | Increased median survival from 32 to 39 days (intracranial) | [5] |
Note: Specific quantitative data for combination therapies from preclinical studies is limited in publicly available literature. The provided data indicates a qualitative enhancement of anti-tumor activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of PX-866 and a typical experimental workflow for evaluating its combination with chemotherapy.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of PX-866 and a chemotherapy agent, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
PX-866 (dissolved in DMSO)
-
Chemotherapy agent (e.g., docetaxel, cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of PX-866 and the chemotherapy agent in culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs, either alone or in combination, at various concentrations. Include wells with vehicle control (DMSO) and medium-only blanks.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment.
-
To assess synergy, calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).
In Vitro Apoptosis Assay (TUNEL Assay)
Objective: To detect and quantify apoptosis (programmed cell death) induced by PX-866 and a chemotherapy agent, alone and in combination.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit (commercially available)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
Protocol:
-
Seed cells on coverslips or chamber slides and treat with PX-866, the chemotherapy agent, or the combination for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization solution for 2-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Follow the manufacturer's instructions for the TUNEL assay kit, which typically involves an equilibration step followed by incubation with the TdT reaction mixture containing labeled dUTPs.
-
Incubate the samples in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Stop the reaction and wash the cells according to the kit's protocol.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green or red fluorescence depending on the label used, while all nuclei will be stained blue by DAPI.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei) in several random fields.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of PX-866 in combination with a chemotherapy agent in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
PX-866 formulation for oral gavage
-
Chemotherapy agent formulation for injection (e.g., intravenous, intraperitoneal)
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, PX-866 alone, chemotherapy agent alone, combination of PX-866 and chemotherapy).
-
Administer the treatments according to the desired dosing schedule. For example, PX-866 can be administered daily by oral gavage, and docetaxel can be administered intravenously once a week.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
Continue the treatment for a predetermined period (e.g., 3-4 weeks) or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and process the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Analyze the tumor growth data to determine the anti-tumor efficacy of the different treatments. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
PX-866 is a promising PI3K inhibitor with a strong preclinical rationale for combination with conventional chemotherapy agents. The provided application notes and protocols offer a framework for researchers to investigate the synergistic or additive anti-tumor effects of such combinations. Further preclinical studies are warranted to generate more detailed quantitative data to optimize dosing schedules and identify predictive biomarkers for patient selection in future clinical trials.
References
- 1. Preclinical evaluation of PI3K inhibitor BYL719 as a single agent and its synergism in combination with cisplatin or MEK inhibitor in nasopharyngeal carcinoma (NPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A randomized, phase 2 trial of docetaxel with or without PX-866, an irreversible oral phosphatidylinositol 3-kinase inhibitor, in patients with relapsed or metastatic head and neck squamous cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PX-866 in 3D Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PX-866 is a potent, irreversible, and semi-synthetic inhibitor of phosphoinositide 3-kinase (PI3K).[1][2][3][4] It is an analog of wortmannin (B1684655) with improved stability and reduced toxicity, making it a valuable tool for investigating the role of the PI3K/AKT/mTOR signaling pathway in cancer biology.[1][2] Three-dimensional (3D) tumor models, such as spheroids, more accurately mimic the complex in vivo tumor microenvironment compared to traditional 2D cell cultures.[2][5] This document provides detailed application notes and protocols for the experimental design of PX-866 studies using 3D tumor models.
Mechanism of Action
PX-866 covalently binds to the catalytic site of the p110α subunit of PI3K, leading to irreversible inhibition of its kinase activity.[6] This blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[7][8] The subsequent reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[7][8][9] The inhibition of Akt signaling, in turn, affects a multitude of cellular processes, including cell growth, proliferation, survival, and motility.[2][10] Studies have shown that PX-866 leads to a sustained loss of Akt phosphorylation in 3D spheroid models.[2]
Data Presentation
Table 1: In Vitro Inhibitory Activity of PX-866
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PI3K enzyme) | 0.1 nmol/L | Purified p85-p110α heterodimer | [1] |
| IC50 (Akt Phosphorylation) | 20 nmol/L | HT-29 colon cancer cells (monolayer) | [3] |
| Spheroid Growth Inhibition | Strongly suppressed at low nanomolar concentrations | U87 glioblastoma, PC3 prostate, T47D breast, HCT116 colon cancer cells | [1][2] |
Table 2: Comparative Potency of PX-866 and Wortmannin
| Compound | IC50 (PI3K enzyme) | Spheroid Growth Inhibition Potency | Reference |
| PX-866 | 0.1 nmol/L | More potent | [1] |
| Wortmannin | 1.2 nmol/L | Less potent | [1] |
Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of PX-866.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating PX-866 in 3D tumor models.
Experimental Protocols
3D Tumor Spheroid Formation (Hanging Drop Method)
This protocol describes the formation of uniform spheroids using the hanging drop method.[11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Lid of a 100 mm tissue culture dish
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cancer cells in a T75 flask to 80-90% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Adjust the cell concentration to 2.5 x 10⁵ cells/mL.
-
Pipette 20 µL drops of the cell suspension onto the inside of the lid of a 100 mm tissue culture dish.
-
Add 10 mL of sterile PBS to the bottom of the dish to maintain humidity.
-
Carefully place the lid back on the dish and incubate for 48-72 hours to allow for spheroid formation.
PX-866 Treatment of 3D Spheroids
This protocol outlines the treatment of pre-formed spheroids with PX-866.
Materials:
-
3D tumor spheroids in a 96-well low-attachment plate
-
PX-866 stock solution (in DMSO)
-
Complete cell culture medium
-
Serological pipettes and pipette tips
Procedure:
-
Prepare a serial dilution of PX-866 in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest PX-866 dose.
-
Carefully remove half of the existing medium from each well containing a spheroid.
-
Add an equal volume of the prepared PX-866 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours). For longer-term studies, perform a partial media change with fresh PX-866 every 2-3 days.[1]
Spheroid Viability Assay (LDH Release Assay)
This assay determines cell viability by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[1] PX-866 has been shown to be primarily cytostatic, meaning it inhibits growth rather than inducing widespread cell death.[1][2]
Materials:
-
Treated 3D tumor spheroids in a 96-well plate
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
After the treatment period, centrifuge the 96-well plate at 200 x g for 5 minutes.
-
Carefully collect a portion of the supernatant from each well without disturbing the spheroids.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the collected supernatant.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a known cytotoxic agent like doxorubicin) and a negative control (vehicle-treated cells).[1]
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.[14][15][16]
Materials:
-
Treated 3D tumor spheroids in a 96-well plate
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well, ensuring thorough mixing.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the caspase activity to the number of viable cells or spheroid size if necessary.
Western Blot Analysis of Akt Phosphorylation
This protocol is used to assess the inhibition of the PI3K pathway by measuring the phosphorylation status of Akt.[1]
Materials:
-
Treated 3D tumor spheroids
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Collect spheroids from each treatment group and wash with cold PBS.
-
Lyse the spheroids in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Evaluation of Spheroid 3D Culture Methods to Study a Pancreatic Neuroendocrine Neoplasm Cell Line [frontiersin.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Real-time viability and apoptosis kinetic detection method of 3D multicellular tumor spheroids using the Celigo Image Cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PX-866 Efficacy in Xenograft Models
Introduction
PX-866 is a potent, irreversible, semisynthetic viridin (B1683569) analogue that acts as a pan-inhibitor of the Class I phosphoinositide-3-kinase (PI3K) family.[1][2] The PI3K/Akt/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, playing a critical role in cell proliferation, survival, and motility.[3][4] Its dysregulation, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, is a key driver in numerous malignancies, including glioblastoma, colon, and ovarian cancers.[3][5] PX-866 covalently binds to the catalytic site of PI3K isoforms, leading to a sustained inhibition of downstream signaling.[2][3]
These application notes provide detailed protocols for evaluating the in vivo efficacy of PX-866 using subcutaneous xenograft models. The methodologies cover tumor growth inhibition, pharmacodynamic biomarker analysis, and assessment of cellular responses such as proliferation and apoptosis.
The PI3K Signaling Pathway and PX-866 Inhibition
The PI3K pathway is a critical intracellular signaling cascade. It is typically activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors.[6] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[3] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a host of substrates, including the mammalian target of rapamycin (B549165) (mTOR), to promote cellular proliferation and block apoptosis.[3] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3. PX-866 exerts its effect by directly and irreversibly inhibiting PI3K, thereby blocking the entire downstream cascade.
Application Note 1: In Vivo Efficacy Assessment
This section outlines the procedures for establishing xenograft models and assessing the antitumor activity of PX-866 based on tumor growth inhibition and survival.
Protocol 1.1: Xenograft Model Establishment
-
Cell Culture: Culture human cancer cells (e.g., U87 glioblastoma, HT-29 colon) in their recommended media until they reach 70-80% confluency.[3][7]
-
Animal Model: Use immunocompromised mice, such as athymic nude or NSG mice (6-8 weeks old).[8][9]
-
Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and resuspend in a sterile solution (e.g., PBS or serum-free medium) at a concentration of 1x107 to 2x107 cells/mL. Keep cells on ice.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension (1-2x106 cells) into the right flank of each mouse.[9] For improved tumor take and growth, cells can be co-injected with a basement membrane matrix extract.
-
Tumor Growth Monitoring: Allow tumors to grow. Tumors generally become palpable within 1-2 weeks.
Protocol 1.2: PX-866 Administration
-
Tumor Measurement & Randomization: Once tumors reach a mean volume of approximately 150-200 mm³, randomize mice into control and treatment groups.[5]
-
PX-866 Formulation: For oral (p.o.) administration, dissolve PX-866 in a vehicle such as 5% ethanol (B145695) in water.[5] For intraperitoneal (i.p.) or intravenous (i.v.) administration, formulate as required.
-
Dosing: Administer PX-866 at a dose range of 2.5-10 mg/kg, typically on an every-other-day or daily schedule, via the desired route (e.g., oral gavage).[5][7] The control group should receive the vehicle alone.
Protocol 1.3: Tumor Volume Measurement
-
Measurement Frequency: Measure tumor dimensions 2-3 times per week using digital calipers.[8]
-
Calculation: Record the length (l, longest dimension) and width (w, perpendicular dimension). Calculate the tumor volume (V) using the modified ellipsoid formula: V = (l x w²) / 2 .[8]
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Efficacy can be expressed as Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (Mean Volume of Treated Tumors / Mean Volume of Control Tumors)) x 100% .[8]
Data Presentation: Summary of PX-866 In Vivo Efficacy
| Tumor Model | PX-866 Treatment | Outcome | Reference |
| U87 Glioblastoma (Intracranial) | Not specified | Significantly prolonged median survival | [3] |
| U87 Glioblastoma (Subcutaneous) | Not specified | Significant decrease in tumor volume (Control: 20 mm³ vs. PX-866: 5 mm³) | [3] |
| OvCar-3 Ovarian Cancer (s.c.) | Not specified | Exhibited antitumor activity with log cell kills up to 1.2 | [1] |
| A-549 Lung Cancer (s.c.) | Not specified | Exhibited antitumor activity with log cell kills up to 1.2 | [1] |
| HCT-116 (PIK3CA mutant) | 2.5-3.0 mg/kg p.o. (qod) | Antitumor response (T/C <35%) | [5] |
| HT-29 (PIK3CA mutant) | 2.5-3.0 mg/kg p.o. (qod) | Antitumor response (T/C <35%) | [5] |
| A549 (KRAS mutant) | 2.5-3.0 mg/kg p.o. (qod) | No response (T/C >70%) | [5] |
Application Note 2: Pharmacodynamic (PD) Biomarker Assessment
To confirm that PX-866 is engaging its target, it is crucial to measure the inhibition of the PI3K pathway in tumor tissue. The phosphorylation of Akt at Serine 473 (p-Akt) is a primary and reliable biomarker for pathway activity.[6][7]
Protocol 2.1: Tumor Tissue Collection and Processing
-
Timing: Collect tumors at a relevant time point post-treatment (e.g., 4, 24, or 48 hours after the last dose) to assess the extent and duration of target inhibition.[7]
-
Excision: Euthanize mice and excise tumors immediately.
-
Processing:
-
For Western Blot: Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
For Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol before paraffin (B1166041) embedding.
-
Protocol 2.2: Western Blot for PI3K Pathway Inhibition
-
Protein Extraction: Homogenize frozen tumor tissue in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[10]
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).[6][12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[10]
-
Quantification: Use densitometry software to measure band intensity. Normalize the p-Akt signal to the total Akt signal to determine the level of inhibition.[10]
Protocol 2.3: Immunohistochemistry (IHC) for p-Akt
-
Sectioning: Cut 5 µm sections from formalin-fixed, paraffin-embedded (FFPE) tumor blocks.[13]
-
Deparaffinization & Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[13]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).[13][14]
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against p-Akt (Ser473) overnight at 4°C.[15]
-
Detection: Use a polymer-based detection system (HRP-conjugated secondary antibody) followed by a DAB substrate, which produces a brown precipitate at the site of the antigen.[16]
-
Counterstaining: Lightly counterstain the sections with hematoxylin (B73222).
-
Analysis: Score the staining intensity and the percentage of positive tumor cells. A common method is the H-score, calculated by multiplying the intensity (0-3) by the percentage of positive cells (0-100), yielding a score from 0-300.[14][15]
Data Presentation: Pharmacodynamic Assessment of p-Akt Inhibition
| Xenograft Model | PX-866 Dose | Time Post-Dose | p-Akt (Ser473) Inhibition | Reference |
| HT-29 Colon | 10 mg/kg (p.o.) | 24 hours | 78% | [7] |
| HT-29 Colon | 10 mg/kg (p.o.) | 48 hours | 69% | [7] |
| HT-29 Colon | 10 mg/kg (i.v.) | 24 hours | 64% | [7] |
| HT-29 Colon | 7.5 mg/kg (i.p.) | 4 hours | ED₅₀ (50% inhibition) | [7] |
Application Note 3: Assessment of Cellular Response
Evaluating the cellular mechanisms behind tumor growth inhibition provides deeper insight into drug efficacy. Key processes to assess are cell proliferation and apoptosis. Studies suggest PX-866 is primarily cytostatic, inducing cell cycle arrest rather than widespread apoptosis.[3][17]
Protocol 3.1: Ki-67 Staining for Proliferation
The Ki-67 protein is a cellular marker for proliferation, as it is present during all active phases of the cell cycle (G1, S, G2, M) but absent in quiescent cells (G0).[18]
-
Procedure: Follow the IHC protocol (Protocol 2.3) using an anti-Ki-67 antibody on FFPE tumor sections.
-
Analysis: The Ki-67 proliferation index is determined by quantifying the percentage of tumor cells with positive nuclear staining.[19] This can be done manually by counting cells in multiple high-power fields or with automated image analysis software. A lower Ki-67 index in treated tumors compared to controls indicates an anti-proliferative effect.[20]
Protocol 3.2: TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[21]
-
Sample Preparation: Use FFPE tumor sections as described previously.
-
Assay Procedure: Perform the TUNEL assay according to the manufacturer's instructions for an in situ cell death detection kit.[22] The key steps involve:
-
Permeabilization of the tissue to allow enzyme access.
-
Incubation with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., FITC-dUTP). TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.[21]
-
Detection of the label, either directly via fluorescence microscopy or by using an antibody conjugate (e.g., anti-FITC-HRP) for colorimetric detection with DAB.[23]
-
-
Analysis: Quantify the apoptotic index by calculating the percentage of TUNEL-positive (brown or fluorescent) nuclei relative to the total number of tumor cell nuclei (counterstained with hematoxylin or DAPI).[23][24]
Data Presentation: Cellular Response to PX-866
| Assay | Endpoint | Expected Result with PX-866 | Rationale | Reference |
| Ki-67 IHC | Proliferation Index | Decrease | Indicates cell cycle arrest, a cytostatic effect. | [3] |
| TUNEL Assay | Apoptotic Index | No significant change | PX-866 is reported to be primarily cytostatic and does not induce significant apoptosis in some models. | [3][4] |
| Autophagy Analysis | Acridine Orange Staining | Increase | An increase in autophagy has been observed as a response to PX-866 treatment in glioblastoma cells. | [3] |
References
- 1. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PX-866 | Cell Signaling Technology [cellsignal.com]
- 3. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Phosphorylated AKT expression in tumor-adjacent normal tissue is associated with poor prognosis in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]
- 19. Automated Ki-67 Quantification of Immunohistochemical Staining Image of Human Nasopharyngeal Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell proliferation in human tumour xenografts: measurement using antibody labelling against bromodeoxyuridine and Ki-67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
- 22. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of PI3K/AKT/mTOR Pathway Inhibition by PX-866
For Researchers, Scientists, and Drug Development Professionals
Introduction
PX-866 is a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[4][5][6] PX-866 exerts its anti-tumor activity by blocking the catalytic activity of PI3K, thereby preventing the phosphorylation and activation of downstream effectors such as AKT and the mammalian target of rapamycin (B549165) (mTOR).[1][7][8] Western blotting is a fundamental technique to elucidate the pharmacodynamic effects of PX-866 by quantifying the changes in the phosphorylation status of key proteins within this pathway. This document provides a detailed protocol for performing Western blot analysis to assess the inhibitory activity of PX-866 on the PI3K/AKT/mTOR pathway in cultured cells.
Signaling Pathway and Drug Target
The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K.[5][9] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2.[5] Activated AKT then phosphorylates a multitude of downstream targets, including mTORC1, which in turn phosphorylates S6 kinase (S6K) and 4E-BP1 to promote protein synthesis and cell growth.[5] PX-866, an irreversible inhibitor, covalently binds to the catalytic site of PI3K, thereby blocking all downstream signaling.[1]
Figure 1: PI3K/AKT/mTOR signaling pathway and the inhibitory action of PX-866.
Experimental Protocol
This protocol outlines the steps for treating cultured cells with PX-866 and subsequently analyzing the phosphorylation status of key PI3K/AKT/mTOR pathway proteins by Western blot.
Materials and Reagents
-
Cell Culture: Adherent cancer cell line of choice (e.g., U87 glioblastoma, A549 lung cancer)
-
Reagents:
-
PX-866 (Sonolisib)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Modified RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add fresh before use:
-
1 mM PMSF
-
1X Protease Inhibitor Cocktail
-
1X Phosphatase Inhibitor Cocktail (e.g., containing sodium orthovanadate, sodium fluoride, β-glycerophosphate)
-
-
-
BCA Protein Assay Kit
-
4X Laemmli Sample Buffer
-
SDS-PAGE Gels
-
PVDF or Nitrocellulose Membranes
-
Tris-Glycine Transfer Buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer (5% BSA or non-fat dry milk in TBST)
-
Primary and Secondary Antibodies (see Table 2)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of PX-866 in DMSO.
-
Treat cells with the desired concentrations of PX-866 (e.g., 100 nM, 500 nM, 1 µM) or vehicle (DMSO) for the specified duration (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold modified RIPA lysis buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 1/4 volume of 4X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the corresponding total protein.
-
Experimental Workflow
Figure 2: Experimental workflow for Western blot analysis after PX-866 treatment.
Data Presentation
The following tables summarize the recommended antibodies and the expected quantitative changes in protein expression following PX-866 treatment.
Table 1: Expected Quantitative Changes in Protein Phosphorylation
| Target Protein | Expected Change After PX-866 Treatment | Rationale |
| p-AKT (Ser473) | Decrease | Inhibition of PI3K prevents the generation of PIP3, which is required for AKT phosphorylation and activation.[7][8] |
| p-AKT (Thr308) | Decrease | Inhibition of PI3K prevents the recruitment of AKT to the membrane, thereby inhibiting its phosphorylation by PDK1. |
| Total AKT | No significant change | Serves as a loading control for p-AKT. |
| p-S6K (Thr389) | Decrease | S6K is a downstream target of the mTORC1 complex, which is activated by AKT. |
| Total S6K | No significant change | Serves as a loading control for p-S6K. |
| p-S6 (Ser235/236) | Decrease | S6 ribosomal protein is a direct substrate of S6K. Its phosphorylation is a reliable indicator of mTORC1 activity.[1] |
| Total S6 | No significant change | Serves as a loading control for p-S6. |
| β-Actin / GAPDH | No significant change | Loading control to ensure equal protein loading across all lanes. |
Table 2: Recommended Primary and Secondary Antibodies
| Primary Antibody | Recommended Dilution | Secondary Antibody | Recommended Dilution |
| Rabbit anti-p-AKT (Ser473) | 1:1000 | HRP-conjugated Goat anti-Rabbit IgG | 1:2000 - 1:10000 |
| Rabbit anti-p-AKT (Thr308) | 1:1000 | HRP-conjugated Goat anti-Rabbit IgG | 1:2000 - 1:10000 |
| Rabbit anti-Total AKT | 1:1000 | HRP-conjugated Goat anti-Rabbit IgG | 1:2000 - 1:10000 |
| Rabbit anti-p-S6K (Thr389) | 1:1000 | HRP-conjugated Goat anti-Rabbit IgG | 1:2000 - 1:10000 |
| Rabbit anti-Total S6K | 1:1000 | HRP-conjugated Goat anti-Rabbit IgG | 1:2000 - 1:10000 |
| Rabbit anti-p-S6 (Ser235/236) | 1:2000 | HRP-conjugated Goat anti-Rabbit IgG | 1:2000 - 1:10000 |
| Rabbit anti-Total S6 | 1:1000 | HRP-conjugated Goat anti-Rabbit IgG | 1:2000 - 1:10000 |
| Mouse anti-β-Actin | 1:5000 | HRP-conjugated Goat anti-Mouse IgG | 1:2000 - 1:10000 |
| Mouse anti-GAPDH | 1:5000 | HRP-conjugated Goat anti-Mouse IgG | 1:2000 - 1:10000 |
Note: Optimal antibody dilutions should be determined empirically for each specific experimental system.
Conclusion
This protocol provides a comprehensive framework for assessing the inhibitory effect of PX-866 on the PI3K/AKT/mTOR signaling pathway using Western blot analysis. By carefully following these procedures, researchers can obtain reliable and reproducible data on the pharmacodynamic properties of this and other PI3K pathway inhibitors, which is crucial for preclinical and clinical drug development.
References
- 1. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 8. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing PX-866 Resistant Cancer Cell Lines
Introduction
PX-866 is a semi-synthetic, irreversible, broad-spectrum inhibitor of phosphoinositide-3-kinase (PI3K).[1] It is derived from wortmannin (B1684655) and covalently binds to the catalytic site of PI3K isoforms, leading to a sustained inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility.[3] Hyperactivation of the PI3K pathway is one of the most frequent oncogenic events in human cancers, making it a key therapeutic target.[3][4] PX-866 has demonstrated antitumor activity in various cancer models by inhibiting cell growth, invasion, and angiogenesis.[2][5][6]
However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge that can limit the long-term efficacy of PI3K inhibitors.[3][7] Understanding the mechanisms by which cancer cells become resistant to PX-866 is crucial for developing strategies to overcome this resistance and improve patient outcomes. These application notes provide detailed protocols for generating and characterizing PX-866 resistant cancer cell lines, which serve as invaluable in vitro models for this purpose.
Mechanisms of Resistance to PI3K Inhibition
Acquired resistance to PI3K inhibitors like PX-866 can arise through various molecular mechanisms. A primary mechanism involves the reactivation of the PI3K pathway itself or the activation of parallel, compensatory signaling pathways.
A well-documented resistance mechanism involves a negative feedback loop. Inhibition of PI3K/AKT signaling can lead to the nuclear translocation of FOXO transcription factors.[7][8] In the nucleus, FOXO can upregulate the expression of several receptor tyrosine kinases (RTKs), such as HER3 (ErbB3).[4][7] This increased RTK expression enhances signaling through both the PI3K and MAPK pathways, thereby circumventing the inhibitory effect of PX-866.[4][8] Additionally, mutations in the oncogene Ras are a dominant predictor for resistance, as Ras can activate multiple downstream pathways for tumorigenesis, bypassing the need for PI3K signaling.[9][10][11]
Figure 1. PI3K pathway and a key resistance mechanism.
Experimental Protocols
Protocol 1: Development of PX-866 Resistant Cancer Cell Lines
This protocol employs a stepwise dose-escalation method to gradually induce resistance. The process can take anywhere from 3 to 18 months.[12]
Materials:
-
Parental cancer cell line of interest (e.g., U87, PC-3, HT-29)[9]
-
Complete cell culture medium
-
PX-866 (dissolved in DMSO)
-
Cell culture flasks, plates, and consumables
-
Trypsin-EDTA
-
Cell viability assay kit (e.g., WST-1, MTT)
-
Cryopreservation medium
Procedure:
-
Determine Initial IC50:
-
Plate the parental cancer cells in 96-well plates.
-
Treat the cells with a range of PX-866 concentrations for 72 hours.
-
Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).[13]
-
-
Initiate Resistance Development:
-
Culture the parental cells in a flask with complete medium containing PX-866 at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).[14]
-
Maintain the culture, changing the medium every 2-3 days, until the cells reach approximately 80% confluency and their growth rate recovers.
-
Passage the cells and cryopreserve vials at each stage.
-
-
Stepwise Dose Escalation:
-
Once the cells have adapted to the initial concentration, increase the PX-866 concentration by 1.5 to 2-fold.[14]
-
Repeat the process of culturing until the growth rate stabilizes.
-
Continue this stepwise increase in drug concentration over several months. The goal is to develop a cell line that can proliferate in a significantly higher concentration of PX-866 compared to the parental line.
-
-
Establishment of a Stable Resistant Line:
-
After achieving a desired level of resistance (e.g., 10-fold or higher increase in IC50), culture the cells for several passages in the high-dose PX-866 medium to ensure stability.
-
Subsequently, the stability of the resistance can be tested by growing the cells in a drug-free medium for several weeks and then re-challenging them with PX-866 to see if the resistant phenotype is maintained.[13]
-
Figure 2. Workflow for developing PX-866 resistant cell lines.
Protocol 2: Confirmation and Characterization of Resistant Phenotype
Procedure:
-
Determine IC50 of Resistant Line:
-
Perform a cell viability assay on both the parental and the newly developed resistant cell line with a range of PX-866 concentrations.
-
Calculate the IC50 values for both lines.
-
-
Calculate Resistance Index (RI):
-
The degree of resistance is quantified by the Resistance Index.
-
RI = IC50 (Resistant Line) / IC50 (Parental Line)
-
A clinically relevant resistance is often considered between 2- and 8-fold, while higher levels are used for mechanistic studies.[12]
-
Protocol 3: Investigating Molecular Mechanisms of Resistance
Western Blot Analysis of Signaling Pathways
This protocol is used to assess changes in key proteins within the PI3K and other relevant pathways.
Materials:
-
Parental and PX-866 resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK, anti-ERK, anti-HER3, anti-FOXO3a)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse the parental and resistant cells. It is often informative to treat cells with or without PX-866 for a short period (e.g., 2-4 hours) before lysis to observe acute signaling changes.
-
Quantify the protein concentration of the lysates.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane, then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate to visualize the protein bands.
-
-
Analysis:
-
Compare the expression and phosphorylation levels of key proteins between the parental and resistant lines. For example, an increase in p-Akt levels in the resistant line upon PX-866 treatment (compared to the parental line) would indicate pathway reactivation. Increased total HER3 expression could suggest the feedback loop mechanism is active.
-
Data Presentation
Quantitative data should be summarized for clear comparison.
Table 1: Development of PX-866 Resistance in U87 Glioblastoma Cells
| Culture Stage | PX-866 Concentration (nM) | Duration (Weeks) | IC50 (nM) | Resistance Index (RI) |
| Parental (P) | 0 | - | 25 | 1.0 |
| Stage 1 (R1) | 20 | 6 | 60 | 2.4 |
| Stage 2 (R2) | 50 | 8 | 150 | 6.0 |
| Stage 3 (R3) | 100 | 8 | 320 | 12.8 |
| Final Line (U87-PX-R) | 200 | 10 | 650 | 26.0 |
Table 2: Characterization of Parental vs. PX-866 Resistant (U87-PX-R) Cells
| Feature | Parental (U87) | Resistant (U87-PX-R) | Method |
| PX-866 IC50 | 25 nM | 650 nM | WST-1 Assay |
| Fold Resistance | 1x | 26x | Calculation |
| p-Akt (Ser473) Level * | Low | Maintained/High | Western Blot |
| Total HER3 Expression | Baseline | High | Western Blot |
| Cell Motility | Inhibited by PX-866 | Less inhibited by PX-866 | Transwell Assay |
*After treatment with 100 nM PX-866 for 4 hours.
References
- 1. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 whereas oncogenic Ras is a dominant predictor for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
PX-866: A Potent Tool for Interrogating PI3K Signaling
Application Notes and Protocols
For researchers, scientists, and drug development professionals, PX-866 serves as a critical tool for elucidating the complexities of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. As a semi-synthetic viridin (B1683569) analog and an irreversible pan-PI3K inhibitor, PX-866 offers a more stable and less toxic alternative to wortmannin (B1684655) for in vitro and in vivo studies.[1][2][3] This document provides detailed application notes and experimental protocols to facilitate the use of PX-866 in studying PI3K signaling.
Mechanism of Action
PX-866 exerts its inhibitory effect through covalent binding to the lysine (B10760008) residue within the ATP-binding site of the p110 catalytic subunit of Class I PI3Ks.[2] This irreversible binding effectively blocks the kinase activity of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The resulting decrease in PIP3 levels leads to reduced activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1][4][5] PX-866 selectively inhibits the alpha, delta, and gamma isoforms of PI3K, with less activity against the beta isoform.[2][6]
Data Presentation
In Vitro Potency of PX-866
| Target | IC50 (nM) | Assay Conditions | Reference |
| PI3K (p85-p110α) | 0.1 | Immune complex kinase assay | [1] |
| PI3Kα | 5 | Biochemical assay | [6] |
| PI3Kδ | 9 | Biochemical assay | [6] |
| PI3Kγ | 2 | Biochemical assay | [6] |
Cellular Effects of PX-866
| Cell Line | Effect | Concentration | Duration | Reference |
| U87 Glioblastoma | Inhibition of spheroid growth | 100 nM | 4 days | [1] |
| MDA-MB-231 Breast Cancer | Inhibition of cell motility | Subnanomolar | Not Specified | [3] |
| T98G Glioblastoma | Inhibition of Akt phosphorylation (Ser473) | Dose-dependent | Not Specified | [7] |
| Glioblastoma Cell Lines (U87, U251, LN229, LN18) | G1 cell-cycle arrest | 0.4 and 0.8 µM | 72 hours | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K signaling pathway and a general experimental workflow for studying the effects of PX-866.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of PX-866.
Caption: A typical experimental workflow for studying the effects of PX-866.
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
This protocol details the procedure for assessing the inhibition of PI3K signaling by PX-866 through the measurement of Akt phosphorylation at Serine 473.
Materials:
-
Cells of interest cultured in appropriate media
-
PX-866 (sonolisib)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with varying concentrations of PX-866 (e.g., 10 nM to 1 µM) for desired time points (e.g., 2 and 16 hours).[1][8] A vehicle control (DMSO) should be included.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Akt (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total Akt to normalize for protein loading.
Protocol 2: Cell Viability/Proliferation Assay
This protocol describes a method to assess the cytostatic or cytotoxic effects of PX-866 on cancer cells using a colorimetric assay such as the Sulforhodamine B (SRB) or MTS assay.
Materials:
-
Cells of interest and appropriate culture medium
-
96-well plates
-
PX-866
-
Sulforhodamine B (SRB) solution or MTS reagent
-
Trichloroacetic acid (TCA) for SRB assay
-
Tris base solution for SRB assay
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of PX-866 for the desired duration (e.g., 72 hours).[2] Include a vehicle control.
-
Assay Procedure (SRB Example):
-
Fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Cell Motility (Wound Healing) Assay
This protocol provides a straightforward method to evaluate the effect of PX-866 on cancer cell migration.
Materials:
-
Cells of interest and appropriate culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
PX-866
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and grow them to a confluent monolayer.
-
Creating the Wound: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing and Treatment: Wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing different concentrations of PX-866 or a vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure over time to determine the effect of PX-866 on cell migration.
Conclusion
PX-866 is a valuable and potent research tool for investigating the PI3K signaling pathway. Its improved stability and sustained inhibitory action on Akt phosphorylation make it a superior choice over wortmannin for many applications.[1][3] The protocols provided here offer a foundation for researchers to explore the multifaceted roles of PI3K signaling in various biological processes and to assess the therapeutic potential of targeting this critical pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of phosphatidylinositol 3-kinase by PX-866 suppresses temozolomide-induced autophagy and promotes apoptosis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PX-866 | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PX-866 Efficacy in Monolayer Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of cell growth inhibition with PX-866 in monolayer (2D) cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing any significant inhibition of cell growth in our monolayer cultures when treating with PX-866, even at concentrations that are reported to be effective. Is the compound not working?
A1: This is a frequently observed phenomenon with PX-866 and other PI3K inhibitors. The lack of potent growth inhibition in 2D monolayer culture does not necessarily indicate that the compound is inactive. Several studies have shown that PX-866 may not significantly inhibit cell proliferation in monolayer culture at concentrations that are effective in three-dimensional (3D) spheroid cultures and in vivo xenograft models.[1][2] This discrepancy is often attributed to the fundamental differences between 2D and 3D culture environments. While cells in monolayer culture may show a cytostatic response, more profound effects on cell growth, motility, and survival are often observed in 3D models that better mimic the tumor microenvironment.[1][2]
Q2: Why is there such a significant difference in the efficacy of PX-866 between 2D and 3D cell cultures?
A2: The differential response to PX-866 in 2D versus 3D cultures stems from the distinct cellular and signaling dynamics in these systems:
-
Cell-Matrix and Cell-Cell Interactions: 3D cultures facilitate complex cell-matrix and cell-cell interactions that are absent in monolayer cultures. These interactions are crucial in regulating signaling pathways, including the PI3K/Akt pathway, and can influence drug sensitivity.[1][3]
-
Activation of Compensatory Signaling Pathways: When the PI3K pathway is inhibited in a 2D environment, cancer cells can sometimes activate alternative survival pathways, such as the MAPK/ERK pathway, to bypass the inhibition and maintain proliferation.[4] This signaling "rewiring" is often different in 3D cultures where the cellular context is more complex.[4]
-
Impact on Different Cellular Processes: The anti-tumor activity of PX-866 in vivo is not solely due to the inhibition of proliferation. It is also a potent inhibitor of cancer cell motility and invasion, processes that are better modeled in 3D culture systems.[1][2][5][6] Standard proliferation assays on monolayer cultures may not capture these critical anti-invasive effects.
-
Nutrient and Oxygen Gradients: 3D spheroids develop gradients of oxygen, nutrients, and growth factors, similar to a solid tumor. Cells in the core of a spheroid may be in a more quiescent or hypoxic state, which can alter their dependence on the PI3K pathway and their sensitivity to its inhibition.
Q3: How can we confirm that PX-866 is active in our monolayer cell culture system if we don't see an effect on cell growth?
A3: Even without observing growth inhibition, you can confirm the on-target activity of PX-866 in your monolayer cultures by assessing the phosphorylation status of key downstream effectors of the PI3K pathway. A Western blot analysis for phosphorylated Akt (at Ser473) and phosphorylated S6 ribosomal protein is a standard method to verify target engagement. PX-866 should lead to a dose-dependent decrease in the phosphorylation of these proteins.[1][5] It has been shown that PX-866 can inhibit Akt phosphorylation in monolayer cultures at nanomolar concentrations.[1][7]
Q4: Are there specific cell line characteristics that might predict resistance to PX-866 in monolayer culture?
A4: While the culture dimensionality is a major factor, certain genetic backgrounds can also influence sensitivity. For instance, the presence of an oncogenic Ras mutation has been identified as a dominant predictor of resistance to PX-866, even in tumors with coexisting mutations in PIK3CA that would otherwise suggest sensitivity.[8] The activation of pathways downstream of oncogenic Ras can compensate for the inhibition of the PI3K pathway.[8] Therefore, it is advisable to consider the mutational status of key oncogenes like Ras in your cell lines.
Troubleshooting Guide
If you are not observing the expected growth inhibition with PX-866 in your monolayer cultures, consider the following troubleshooting steps:
Step 1: Verify On-Target Activity
-
Experiment: Perform a dose-response experiment and analyze the phosphorylation of Akt (Ser473) and S6 ribosomal protein by Western blot.
-
Expected Outcome: You should observe a significant reduction in the phosphorylation of these downstream targets at nanomolar concentrations of PX-866, confirming that the inhibitor is engaging its target.[1][5]
Step 2: Re-evaluate the Endpoint of Your Assay
-
Consideration: PX-866 is often cytostatic rather than cytotoxic, particularly in monolayer culture.[1][2] Assays that measure cell death (e.g., LDH release) may not be as sensitive as those that measure proliferation (e.g., cell counting, BrdU incorporation).
-
Recommendation: If you are using a cytotoxicity assay, consider switching to a proliferation or viability assay. Be aware that even with proliferation assays, the effect in 2D may be modest.
Step 3: Transition to a 3D Culture Model
-
Rationale: Given the substantial evidence of greater PX-866 efficacy in 3D, transitioning to a spheroid or other 3D culture model is highly recommended to assess its anti-tumor potential more accurately.[1][2][3]
-
Action: Culture your cells as spheroids and treat them with PX-866. Monitor spheroid growth over time. You are more likely to observe a significant growth inhibitory effect in this context.[1][2]
Step 4: Investigate Alternative Cellular Effects
-
Hypothesis: The primary effect of PX-866 in your cell line might be on motility or invasion rather than proliferation.
-
Experiment: Perform a wound-healing assay or a transwell migration/invasion assay (e.g., Matrigel invasion assay) to assess the impact of PX-866 on cell motility. PX-866 has been shown to be a potent inhibitor of cancer cell motility at subnanomolar concentrations.[2][5]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of PX-866 from various studies.
Table 1: Inhibition of PI3K Isoforms by PX-866
| PI3K Isoform | PX-866 IC50 (nM) |
| p110α | 5 |
| p110β | Weak inhibitor |
| p110δ | 9 |
| p110γ | 2 |
(Data sourced from reference[8])
Table 2: Effect of PX-866 on Downstream Signaling and Cell Growth
| Cell Line | Culture Condition | Assay | Endpoint | PX-866 Concentration | Observed Effect | Reference |
| HT-29 | Monolayer | Western Blot | p-Akt (Ser473) | IC50 = 20 nM | Inhibition of PI3K signaling | [7] |
| U87 | Monolayer | Proliferation Assay | Cell Growth | Up to 100 nM | No significant inhibition | [1] |
| T47D | Monolayer | Proliferation Assay | Cell Growth | Up to 100 nM | No significant inhibition | [1] |
| U87 | 3D Spheroid | Spheroid Growth Assay | Spheroid Volume | 1 nM | Dramatic reduction in growth | [1] |
| T47D | 3D Spheroid | Spheroid Growth Assay | Spheroid Volume | 10 nM | Significant reduction in growth | [1] |
| LN229 | Monolayer | Matrigel Invasion | Cell Invasion | 0.8 µM | ~68% inhibition | [5] |
| U251 | Monolayer | Matrigel Invasion | Cell Invasion | 0.8 µM | ~72% inhibition | [5] |
| A-549 | Monolayer | Cell Growth | Cell Proliferation | Up to 100 nM | No enhancement of gefitinib's effect | [9] |
Experimental Protocols
1. Western Blot for Phospho-Akt (Ser473) Inhibition
-
Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with a range of PX-866 concentrations (e.g., 0, 10, 50, 100, 500 nM) in serum-free medium for 4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. 3D Spheroid Formation and Growth Assay
-
Spheroid Formation: Seed cells in ultra-low attachment round-bottom 96-well plates at a density of 1,000-5,000 cells per well in their regular growth medium. Centrifuge the plates at a low speed to facilitate cell aggregation. Spheroids should form within 24-72 hours.
-
Treatment: Once spheroids have formed, carefully replace half of the medium with fresh medium containing 2x the desired final concentration of PX-866. Repeat this treatment every 2-3 days.
-
Monitoring Spheroid Growth: Capture images of the spheroids at regular intervals (e.g., every 2 days) using a microscope equipped with a camera.
-
Data Analysis: Measure the diameter of the spheroids using image analysis software (e.g., ImageJ). Calculate the spheroid volume using the formula V = (4/3)πr³. Plot the average spheroid volume over time for each treatment group.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the evaluation of PI3K inhibitors through 3D melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PX-866 - LKT Labs [lktlabs.com]
- 7. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The phosphoinositide-3-kinase inhibitor PX-866 overcomes resistance to the EGFR inhibitor gefitinib in A-549 human non small cell lung cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
PX-866 Technical Support Center: Enhancing In Vivo Performance
Welcome to the technical support center for PX-866. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during in vivo experiments with PX-866, with a specific focus on optimizing its biological activity and duration of action.
Frequently Asked Questions (FAQs)
Q1: Is PX-866 chemically unstable like its parent compound, wortmannin?
A: No, PX-866 was specifically developed as a biologically stable analog of wortmannin.[1][2][3] Wortmannin is known for its chemical instability in aqueous solutions and short half-life of about 10 minutes.[4] In contrast, PX-866 has a modified tetracyclic core that provides greatly increased metabolic stability, allowing for more durable inhibition of PI3K signaling.[5][6] While PX-866 is more stable, its in vivo efficacy is primarily influenced by its pharmacokinetic profile, not chemical degradation.
Q2: What are the primary challenges affecting the in vivo performance of PX-866?
A: The main challenge is its pharmacokinetic profile. In mice, PX-866 has a short plasma half-life of approximately 18 minutes following intravenous administration.[2][3] It also undergoes first-pass metabolism when administered orally or intraperitoneally, which involves sequential N-deallylation.[2][3] This rapid clearance can limit the duration of effective target inhibition in tumor tissues.
Q3: Are the metabolites of PX-866 active?
A: Yes. The N-deallylated metabolites of PX-866 have been synthesized and are known to inhibit PI3K at low nanomolar concentrations.[2][3] While the parent compound is cleared quickly, the presence of active metabolites may contribute to the overall duration of the biological effect.
Q4: How does PX-866 exert its antitumor effects? Is it cytotoxic?
A: PX-866 is considered a cytostatic agent, not a cytotoxic one.[7][8] It inhibits cancer cell growth, proliferation, and motility at nanomolar concentrations without inducing significant cell death or apoptosis.[5][7] Instead, it can induce autophagy.[1][9][10] Its antitumor activities are attributed to the prolonged and durable inhibition of the PI3K/Akt signaling pathway.[5][7]
Q5: What are the recommended storage and handling procedures for PX-866?
A: PX-866 is typically supplied as a lyophilized powder. It should be stored at -20°C, desiccated, where it is stable for up to 24 months.[4] Once reconstituted in a solvent like DMSO, the solution should be used within 3 months to prevent loss of potency. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[4] PX-866 is soluble in DMSO and ethanol (B145695) but has very poor solubility in water.[4]
Troubleshooting Guide
Problem: Short duration of target inhibition (p-Akt) observed in my tumor xenograft model.
This is a common issue related to the rapid clearance of PX-866.
Possible Causes & Solutions:
-
Route of Administration: The route of administration significantly impacts PX-866 pharmacokinetics.
-
Oral (p.o.) or Intraperitoneal (i.p.): These routes subject PX-866 to first-pass metabolism, which can reduce the concentration of the parent compound reaching the tumor.[2][3] However, oral administration can lead to a more sustained inhibition of p-Akt (recovery taking >48 hours) compared to IV or IP routes, possibly due to the formation of active metabolites or altered absorption kinetics.[2][3]
-
Intravenous (i.v.): Bypasses first-pass metabolism but is associated with a very short plasma half-life (t½ = 18 minutes in mice).[2][3]
-
-
Dosing Schedule: A single daily dose may not be sufficient to maintain target inhibition.
-
Continuous Dosing: Phase I clinical trials in humans showed that a continuous daily dosing schedule was associated with prolonged stable disease compared to an intermittent schedule.[11] Consider a more frequent dosing regimen (e.g., twice daily) or a continuous delivery method if feasible in your model.
-
-
Formulation: The vehicle used for administration can impact drug absorption and stability.
-
Aqueous Vehicles: PX-866 is poorly soluble in water, which can lead to precipitation and poor bioavailability.[4]
-
Alternative Formulations (Exploratory): For preclinical models, consider formulation strategies known to extend the half-life of small molecules. While not specifically documented for PX-866, creating a subcutaneous oil-based depot has been shown to prolong the release profile and extend the half-life of other therapeutic compounds.[12] This could be a viable strategy to explore for achieving more sustained exposure.
-
Troubleshooting Workflow: Diagnosing Suboptimal In Vivo Efficacy
References
- 1. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PX-866 | Cell Signaling Technology [cellsignal.com]
- 5. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of phosphatidylinositol 3-kinase by PX-866 suppresses temozolomide-induced autophagy and promotes apoptosis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A multicenter phase I trial of PX-866, an oral irreversible phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
troubleshooting PX-866 insolubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the PI3K inhibitor, PX-866, particularly its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of PX-866?
A1: PX-866 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] It is very poorly soluble in water.[1] For in vitro experiments, a high-concentration stock solution is typically prepared in 100% DMSO.
Q2: My PX-866 precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What is happening?
A2: This is a common issue known as "crashing out" or precipitation. It occurs because PX-866 is highly soluble in DMSO but has very low solubility in aqueous solutions. When the DMSO stock is diluted into an aqueous environment, the solvent polarity changes abruptly, causing the compound to exceed its solubility limit and precipitate out of the solution.
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to 1%.[3][4][5][6][7] It is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final concentration of DMSO used in your experiments.
Q4: Can I use other solvents besides DMSO for my in vitro studies?
A4: Yes, PX-866 is also soluble in ethanol.[1][2] For certain applications, a combination of solvents may be used. For instance, a 1:1 mixture of Ethanol:PBS (pH 7.2) has been used to dissolve PX-866 at a concentration of 0.5 mg/mL.[8]
Troubleshooting Guides
Issue: Immediate Precipitation of PX-866 Upon Dilution in Aqueous Media
If you observe immediate cloudiness or particulate formation upon diluting your PX-866 DMSO stock into cell culture media or a buffer, follow this step-by-step troubleshooting guide.
Caption: Workflow for troubleshooting immediate precipitation of PX-866.
Issue: Delayed Precipitation of PX-866 in Culture
If your PX-866 solution appears clear initially but forms a precipitate after incubation, consider the following:
-
Evaporation: In long-term experiments, evaporation from culture plates can increase the concentration of PX-866 above its solubility limit. Ensure proper humidification of your incubator and consider using sealed plates or flasks.
-
Temperature Fluctuations: Repeatedly removing your culture vessels from the incubator can cause temperature changes that may affect the solubility of PX-866. Minimize the time your cultures are outside of the incubator.
-
Interaction with Media Components: PX-866 may interact with components in the cell culture medium over time, leading to the formation of insoluble complexes. If this is suspected, you may need to test different media formulations.
Quantitative Data: PX-866 Solubility
| Solvent/System | Concentration | Reference |
| DMSO | 14 mg/mL | [8] |
| DMSO | 100 mg/mL (requires sonication) | [9] |
| DMSO | 50 mM | [2] |
| Ethanol | 25 mg/mL | [8] |
| DMF | 25 mg/mL | [8] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of PX-866 Stock Solution
-
Reconstitution: To prepare a 10 mM stock solution, reconstitute 1 mg of lyophilized PX-866 in 190.26 µL of 100% DMSO.[1]
-
Dissolution: Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months or -80°C for up to 6 months.[1][9]
Protocol 2: Solubilization of PX-866 using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
For applications requiring a lower final concentration of organic solvent, cyclodextrins can be used to improve the aqueous solubility of hydrophobic compounds like PX-866.
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium). The concentration of HP-β-CD may need to be optimized, but a starting point could be a 10-20% (w/v) solution.
-
Add PX-866: Add the powdered PX-866 to the HP-β-CD solution.
-
Complexation: Stir or shake the mixture at room temperature for several hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification (Optional): The concentration of the solubilized PX-866 can be determined using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
Signaling Pathway
PX-866 is a potent and irreversible inhibitor of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of PX-866.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PX-866 Dosage for Minimal Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vivo dosage of PX-866, a potent phosphatidylinositol 3-kinase (PI3K) inhibitor, to achieve maximal therapeutic efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PX-866?
A1: PX-866 is an irreversible, broad-spectrum PI3K inhibitor.[1][2] It is a semisynthetic analogue of wortmannin, a natural product known for its PI3K inhibitory activity.[3][4] PX-866 is designed to have improved stability and reduced hepatotoxicity compared to wortmannin.[3] The PI3K/Akt/mTOR signaling pathway is crucial for cell proliferation, survival, and motility, and its aberrant activation is common in many cancers.[4][5][6] By inhibiting PI3K, PX-866 blocks the phosphorylation of Akt, a key downstream effector, leading to a cytostatic effect on tumor cells and inhibition of cell motility.[3][4]
Q2: What is a typical starting dose for in vivo studies in mice?
A2: A common starting dose for PX-866 in mouse xenograft models is in the range of 2.0 to 10 mg/kg, administered orally.[1][2][5] For example, a dose of 2.0 mg/kg/day (5 days a week) has shown efficacy in glioblastoma models.[5] Another study reported that 10 mg/kg administered to mice inhibited phospho-Ser473-Akt in tumor xenografts by up to 80%.[1][2] The maximum tolerated dose (MTD) in mice has been reported to be 19.5 mg/kg.[3]
Q3: What are the most common toxicities observed with PX-866 in vivo?
A3: In preclinical studies, liver toxicity was a concern with the parent compound, wortmannin. PX-866 was developed to have reduced hepatotoxicity.[3] In clinical trials, the most frequently reported adverse events are gastrointestinal disorders, with diarrhea being the most common.[7][8] Other common side effects include nausea, vomiting, and fatigue.[8][9][10] Most of these adverse events were reported as grade 1 or 2.[11]
Q4: What is the recommended Phase II dose (RP2D) in humans?
A4: In a Phase I clinical trial, the MTD was determined to be 12 mg for an intermittent dosing schedule and 8 mg for a continuous daily dosing schedule.[7] The recommended Phase II dose (RP2D) for continuous daily administration is 8 mg.[12][7]
Q5: How does PX-866's pharmacokinetic profile influence its dosing schedule?
A5: PX-866 has a relatively short plasma half-life in mice, reported to be 18 minutes following intravenous administration.[1][2] It also undergoes first-pass metabolism when administered intraperitoneally or orally.[1][2] Despite the short half-life of the parent compound, it leads to a prolonged inhibition of PI3K signaling in tumors, with recovery of phospho-Akt levels taking over 48 hours after oral administration.[1][2] This sustained target inhibition supports intermittent or daily dosing schedules.
Troubleshooting Guide
Issue 1: High toxicity or adverse events are observed in animal models.
-
Possible Cause: The administered dose is above the maximum tolerated dose (MTD) for the specific animal model and strain.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of PX-866. A dose de-escalation study may be necessary to identify the new MTD.
-
Modify Dosing Schedule: Switch from a continuous daily dosing schedule to an intermittent one (e.g., 5 days on, 2 days off) to allow for a recovery period.
-
Supportive Care: Provide supportive care to the animals, such as hydration and nutritional support, to manage side effects like diarrhea.
-
Combination Therapy: Consider combining a lower dose of PX-866 with another therapeutic agent. Combination therapy can sometimes allow for dose reduction of individual agents while maintaining or enhancing anti-tumor activity.[1][2]
-
Issue 2: Lack of anti-tumor efficacy at a well-tolerated dose.
-
Possible Cause: The dose is too low to achieve sufficient target inhibition in the tumor tissue.
-
Troubleshooting Steps:
-
Dose Escalation: Cautiously escalate the dose of PX-866 while closely monitoring for signs of toxicity. The goal is to reach a dose that provides a therapeutic effect without exceeding the MTD.
-
Pharmacodynamic (PD) Analysis: Measure the levels of phosphorylated Akt (p-Akt) in tumor tissue or surrogate tissues (like peripheral blood mononuclear cells) to confirm target engagement. A lack of p-Akt inhibition would indicate insufficient drug exposure or target modulation at the current dose.[13]
-
Route of Administration: Evaluate the route of administration. Oral administration is common, but bioavailability can be a factor.[1]
-
Tumor Model Sensitivity: Ensure the chosen tumor model is sensitive to PI3K inhibition. Tumors with activating mutations in PIK3CA or loss of PTEN are generally more sensitive to PX-866.[14]
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in drug formulation, animal handling, or tumor implantation.
-
Troubleshooting Steps:
-
Standardize Formulation: Ensure a consistent and stable formulation of PX-866 is used for each experiment.
-
Consistent Administration: Standardize the time of day for drug administration and ensure accurate dosing for each animal.
-
Tumor Size at Treatment Initiation: Start treatment when tumors have reached a consistent, predetermined size across all animals in the study.
-
Quantitative Data Summary
Table 1: Preclinical Efficacy and Tolerability of PX-866 in Mice
| Parameter | Value | Species | Administration Route | Tumor Model | Reference |
| Maximum Tolerated Dose (MTD) | 19.5 mg/kg | Mouse | Not Specified | Not Specified | [3] |
| Effective Dose (p-Akt Inhibition) | 10 mg/kg | Mouse | i.v., i.p., p.o. | HT-29 Colon Xenograft | [1][2] |
| Effective Dose (Tumor Growth Inhibition) | 2.0 mg/kg/day | Mouse | Oral Gavage | U87 Glioblastoma Xenograft | [5] |
| Plasma Half-life (t½) | 18 minutes | Mouse | i.v. | Not Applicable | [1][2] |
Table 2: Clinical Dosage and Toxicity of PX-866 in Humans
| Parameter | Value | Dosing Schedule | Population | Reference |
| Recommended Phase II Dose (RP2D) | 8 mg | Daily, Continuous | Advanced Solid Tumors | [7] |
| Maximum Tolerated Dose (MTD) | 12 mg | Intermittent (5 days on, 2 days off) | Advanced Solid Tumors | [7] |
| Most Common Adverse Event | Diarrhea | Continuous and Intermittent | Advanced Solid Tumors | [7][8] |
| Dose-Limiting Toxicities (DLTs) | Grade III Diarrhea, Grade III Elevated AST | Continuous and Intermittent | Advanced Solid Tumors | [7] |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Determination in Mice
-
Animal Model: Use a relevant mouse strain (e.g., athymic nude mice for xenograft studies).
-
Dose Escalation: Begin with a low dose of PX-866 (e.g., 2 mg/kg) and escalate in subsequent cohorts of mice. A modified Fibonacci dose-escalation scheme is often used.
-
Administration: Administer PX-866 orally once daily for a predetermined period (e.g., 14 or 28 days).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and signs of gastrointestinal distress. Body weight should be recorded at least twice weekly.
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or any other signs of severe toxicity.
-
Histopathology: At the end of the study, perform a complete necropsy and histopathological analysis of major organs to assess for any microscopic signs of toxicity.
Protocol 2: In Vivo Efficacy Study Using a Xenograft Model
-
Cell Culture and Implantation: Culture a human cancer cell line of interest (e.g., U87 glioblastoma cells) and implant them subcutaneously into the flanks of immunocompromised mice.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer PX-866 at a dose below the predetermined MTD (e.g., 2.0 mg/kg/day) via oral gavage for a specified duration (e.g., 5 days a week for 4 weeks). The control group should receive the vehicle used to formulate PX-866.[5]
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.[5]
-
Pharmacodynamic Assessment: At the end of the study, tumors can be harvested to assess the levels of p-Akt and other downstream markers by Western blotting or immunohistochemistry to confirm target inhibition.
Visualizations
Caption: PI3K signaling pathway and the inhibitory action of PX-866.
Caption: Workflow for optimizing PX-866 dosage in vivo.
Caption: Relationship between PX-866 dose, efficacy, and toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multicenter phase I trial of PX-866, an oral irreversible phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A randomized, phase II trial of cetuximab with or without PX-866, an irreversible oral phosphatidylinositol 3-kinase inhibitor, in patients with relapsed or metastatic head and neck squamous cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A multicenter phase 1 study of PX-866 in combination with docetaxel in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PX-866 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the PI3K inhibitor, PX-866, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is PX-866 and what is its primary mechanism of action?
PX-866 is a semi-synthetic derivative of wortmannin, an irreversible pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[1][2] It covalently binds to the ATP-binding site of the p110 catalytic subunit of PI3K, leading to the inhibition of the PI3K/Akt/mTOR signaling pathway.[3] This pathway is crucial for cell survival, proliferation, and motility in many cancers.[4][5] PX-866 has shown greater metabolic stability and reduced toxicity compared to its parent compound, wortmannin.[1]
Q2: My cancer cell line is not responding to PX-866 treatment. What are the potential reasons for this intrinsic resistance?
Several factors can contribute to intrinsic resistance to PX-866:
-
Mutant Oncogenic Ras: The presence of activating mutations in Ras (such as KRAS) is a dominant predictor of resistance to PX-866.[1] Ras can activate parallel signaling pathways, such as the Raf/MEK/ERK pathway, bypassing the PI3K inhibition.[1][6]
-
Absence of PI3K Pathway Activation: While mutations in PIK3CA or loss of PTEN can predict sensitivity, their absence may contribute to a lack of response.[1] However, the level of phospho-Ser473-Akt alone is not always a reliable predictor of in vivo antitumor response.[1]
-
Cell Culture Conditions: Standard 2D monolayer cultures may not accurately reflect the in vivo sensitivity of tumors to PI3K inhibitors. Three-dimensional (3D) spheroid cultures are often more predictive of in vivo growth inhibition by PX-866.[3][5]
Q3: My cells initially responded to PX-866 but have now developed acquired resistance. What are the likely mechanisms?
Acquired resistance to PI3K inhibitors like PX-866 can arise from several adaptive mechanisms:
-
Feedback Loop Activation: Inhibition of the PI3K pathway can lead to the activation of compensatory feedback loops. For instance, downregulation of Akt can lead to the nuclear localization of FOXO transcription factors, which upregulate receptor tyrosine kinases (RTKs) like HER2 and HER3, reactivating the PI3K and MAPK pathways.[7]
-
Activation of Parallel Pathways: Similar to intrinsic resistance, the upregulation of the Ras-MEK-ERK pathway is a common escape mechanism.[6]
-
Activation of other PI3K isoforms: In PTEN-loss tumors, acquired activating mutations in PIK3CB (encoding the p110β isoform) can cause resistance to pan-PI3K inhibitors that are more selective for p110α.[8]
Q4: What are the common toxicities observed with PX-866 in preclinical and clinical studies?
The most frequently reported adverse events associated with PX-866 are gastrointestinal, including diarrhea, nausea, and vomiting.[9][10][11] Another significant on-target toxicity is hyperglycemia with decreased glucose tolerance, which is reversible upon cessation of treatment.[12][13] This is thought to be due to the role of the PI3K/Akt pathway in insulin (B600854) signaling.[2][12]
Troubleshooting Guide
This guide provides potential solutions for common issues encountered during experiments with PX-866.
| Problem | Potential Cause | Recommended Solution |
| No inhibition of Akt phosphorylation (p-Akt) observed after PX-866 treatment. | Drug Instability: PX-866, while more stable than wortmannin, can degrade over time in solution. | Prepare fresh stock solutions of PX-866 in DMSO and store them at -20°C for no longer than 3 months. Aliquot to avoid multiple freeze-thaw cycles.[14] |
| Incorrect Dosage: The effective concentration of PX-866 can vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Typical working concentrations range from 10 nM to 1000 nM for 1-24 hours.[14] | |
| Cells show initial sensitivity to PX-866 but develop resistance over time. | Activation of Escape Pathways: Upregulation of the MAPK pathway is a common resistance mechanism. | 1. Combination Therapy: Combine PX-866 with a MEK inhibitor to dually target the PI3K and MAPK pathways.[6]2. Western Blot Analysis: Profile the phosphorylation status of key proteins in the MAPK pathway (e.g., p-ERK) to confirm activation. |
| PX-866 is effective in 2D culture but not in xenograft models. | Inadequate Drug Exposure in vivo: Pharmacokinetic properties may limit tumor penetration and sustained inhibition. | 1. Dosing Schedule Optimization: In preclinical models, an every-other-day dosing schedule has been used.[1]2. Combination Therapy: Combine PX-866 with other agents like cisplatin, radiation, or EGFR inhibitors (e.g., gefitinib) to enhance anti-tumor activity.[3][12] |
| Tumor Microenvironment: The in vivo tumor microenvironment can confer resistance not observed in vitro. | 1. 3D Spheroid Models: Utilize 3D spheroid cultures to better mimic the in vivo environment and assess drug efficacy.[5]2. Analysis of Xenograft Tissue: Analyze xenograft tumors for biomarkers of resistance, such as Ras mutations or activation of parallel signaling pathways.[1] |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of PX-866
| Target | IC50 (nM) | Assay Conditions | Reference |
| PI3K (p85-p110α) | 0.1 | Immune complex kinase assay | [3] |
| PI3Kα | 5 | Not specified | [1] |
| PI3Kδ | 9 | Not specified | [1] |
| PI3Kγ | 2 | Not specified | [1] |
| mTOR | 3100 | Not specified | [15] |
Table 2: Clinical Trial Response to PX-866 Combination Therapies
| Combination Therapy | Cancer Type | Best Response | Reference |
| PX-866 + Docetaxel (B913) | Advanced Solid Tumors | 2 Partial Responses (6%), 22 Stable Disease (63%) | [9] |
| PX-866 + Cetuximab | Head and Neck Squamous Cell Cancer | No improvement in PFS, RR, or OS compared to cetuximab alone | [16] |
Experimental Protocols
1. Western Blot Analysis for PI3K Pathway Inhibition
-
Objective: To assess the effect of PX-866 on the phosphorylation of Akt, a downstream effector of PI3K.
-
Methodology:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of PX-866 (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for the desired time (e.g., 2, 6, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
2. 3D Spheroid Growth Assay
-
Objective: To evaluate the cytostatic effects of PX-866 in a more physiologically relevant 3D culture model.
-
Methodology:
-
Coat a 96-well plate with a non-adherent surface (e.g., agar (B569324) or specialized low-attachment plates).
-
Seed a single-cell suspension of cancer cells (e.g., 1,000-5,000 cells/well).
-
Centrifuge the plate at low speed to facilitate cell aggregation at the bottom of the wells.
-
Allow spheroids to form over 3-4 days.
-
Treat the spheroids with various concentrations of PX-866 or control compounds.
-
Monitor spheroid growth over time (e.g., 7-14 days) by capturing images using a microscope and measuring the diameter.
-
Alternatively, at the end of the experiment, assess cell viability using a CellTiter-Glo® 3D Cell Viability Assay.
-
Visualizations
References
- 1. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity [mdpi.com]
- 5. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential compensation mechanisms define resistance to PI3K inhibitors in PIK3CA amplified HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A multicenter phase 1 study of PX-866 in combination with docetaxel in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A multicenter phase I trial of PX-866, an oral irreversible phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. The phosphoinositide-3-kinase inhibitor PX-866 overcomes resistance to the EGFR inhibitor gefitinib in A-549 human non small cell lung cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The phosphatidylinositol-3-kinase inhibitor PX-866 overcomes resistance to the epidermal growth factor receptor inhibitor gefitinib in A-549 human non-small cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PX-866 | Cell Signaling Technology [cellsignal.com]
- 15. caymanchem.com [caymanchem.com]
- 16. A randomized, phase II trial of cetuximab with or without PX-866, an irreversible oral phosphatidylinositol 3-kinase inhibitor, in patients with relapsed or metastatic head and neck squamous cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding PX-866 Efficacy in RAS-Mutated Tumors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of PX-866, particularly in the context of RAS-mutated tumors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PX-866?
PX-866 is a semi-synthetic viridin (B1683569) analog that acts as an irreversible, pan-isoform inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[1][2] It covalently binds to the catalytic site of PI3K, leading to a sustained inhibition of the PI3K/Akt signaling pathway.[3] This pathway is crucial for regulating cell proliferation, survival, and motility.[3][4][5]
Q2: Why is PX-866 expected to be effective in many cancers?
The PI3K/Akt pathway is one of the most frequently activated signaling pathways in human cancers, often due to mutations in genes like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, a negative regulator of the pathway.[3] By inhibiting PI3K, PX-866 aims to block these pro-survival signals and inhibit tumor growth.[3][5]
Q3: We are observing reduced efficacy of PX-866 in our RAS-mutated cancer cell lines. Is this an expected outcome?
Yes, this is a documented phenomenon. Studies have shown that the presence of an oncogenic RAS mutation is a dominant predictor of resistance to PX-866, even in tumors that also have activating mutations in the PI3K pathway (e.g., PIK3CA mutations).[1][2][6]
Q4: What is the underlying mechanism for this resistance in RAS-mutated tumors?
Oncogenic RAS mutations lead to the constitutive activation of the RAS protein, which acts as a central signaling hub.[1] Activated RAS can signal through multiple downstream effector pathways to promote tumor growth and survival, not just the PI3K/Akt pathway.[1][4][7] Therefore, even when the PI3K pathway is effectively inhibited by PX-866, RAS-mutated tumors can utilize alternative signaling routes, such as the RAF/MEK/ERK pathway, to bypass the blockade and maintain their malignant phenotype.[1][7]
Q5: Are there specific downstream markers associated with PX-866 resistance in RAS-mutated cells?
Yes, studies have shown that RAS-dependent downstream targets, such as the transcription factor c-Myc and the cell cycle regulator Cyclin B, are often elevated in tumor cell lines that are resistant to PX-866.[1][2][6] These proteins play critical roles in cell proliferation and are indicative of the activation of alternative, RAS-driven signaling pathways.
Troubleshooting Guide
Issue: PX-866 treatment is not reducing cell viability or tumor growth in our RAS-mutated model.
Possible Cause 1: Ineffective PI3K Pathway Inhibition
-
Troubleshooting Step: Confirm that PX-866 is effectively inhibiting the PI3K pathway in your specific cell line or xenograft model.
-
Experiment: Perform a Western blot analysis to assess the phosphorylation status of Akt (a key downstream effector of PI3K) at Serine 473. Effective PI3K inhibition by PX-866 should lead to a significant reduction in phospho-Akt levels.[1]
-
Expected Outcome: A decrease in p-Akt (Ser473) levels post-treatment indicates that PX-866 is engaging its target. If p-Akt levels are unchanged, there may be an issue with the compound's stability, concentration, or delivery.
-
Possible Cause 2: Dominant RAS-Mediated Bypass Signaling
-
Troubleshooting Step: If PI3K inhibition is confirmed, the likely cause of resistance is the activation of parallel signaling pathways by mutant RAS.
-
Experiment 1: Analyze Alternative Pathways: Use Western blotting to examine the activation status of key proteins in the RAF/MEK/ERK pathway (e.g., phospho-ERK).
-
Experiment 2: Assess Downstream Resistance Markers: Measure the protein levels of c-Myc and Cyclin B. Elevated levels of these proteins in the presence of PX-866 are consistent with RAS-mediated resistance.[1][2]
-
Expected Outcome: In resistant cells, you may observe sustained or even increased levels of p-ERK, c-Myc, and Cyclin B despite the inhibition of p-Akt.
-
Data Presentation
The following table summarizes the in vivo antitumor activity of PX-866 in a panel of human tumor xenografts with varying mutation statuses, as described in Ihle et al., 2009.[1][8]
| Cell Line | Tumor Type | RAS Mutation | PIK3CA Mutation | PTEN Status | PX-866 Response Category | Tumor Growth Inhibition (T/C%)* |
| HCT-116 | Colon | KRAS G13D | Wild-type | Wild-type | No Response | >70% |
| PANC-1 | Pancreatic | KRAS G12D | Wild-type | Wild-type | No Response | >70% |
| A549 | Lung | KRAS G12S | Wild-type | Wild-type | No Response | >70% |
| Calu-6 | Lung | KRAS G12C | Wild-type | Wild-type | No Response | >70% |
| HT-29 | Colon | Wild-type | PIK3CA P449T | Wild-type | Antitumor | <35% |
| U87 MG | Glioblastoma | Wild-type | Wild-type | Null | Antitumor | <35% |
| PC-3 | Prostate | Wild-type | Wild-type | Null | Antitumor | <35% |
| OVCAR-3 | Ovarian | Wild-type | PIK3CA E545K | Wild-type | Low Response | 35-69% |
| MDA-MB-231 | Breast | KRAS G13D | BRAF G464V | Wild-type | No Response | >70% |
| SK-OV-3 | Ovarian | Wild-type | PIK3CA E545K | Null | Low Response | 35-69% |
| 786-0 | Renal | Wild-type | Wild-type | Null | Low Response | 35-69% |
| A498 | Renal | Wild-type | Wild-type | Wild-type | Low Response | 35-69% |
| Caki-1 | Renal | Wild-type | Wild-type | Wild-type | No Response | >70% |
*T/C%: (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower T/C% indicates greater antitumor activity.
Experimental Protocols
Western Blot Analysis of PI3K Pathway Inhibition
This protocol is for assessing the phosphorylation status of Akt at Serine 473.
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with PX-866 at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel and separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like GAPDH.
Cell Viability (MTT) Assay
This protocol measures cell metabolic activity as an indicator of viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of PX-866 concentrations for the desired duration (e.g., 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Xenograft Tumor Growth Study
This protocol outlines a general procedure for assessing the antitumor efficacy of PX-866 in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer PX-866 (e.g., 2.5-3.0 mg/kg) or vehicle control to the respective groups via the appropriate route (e.g., oral gavage) and schedule (e.g., every other day).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study and calculate tumor volume.
-
Data Analysis: At the end of the study, compare the tumor growth between the treated and control groups. Calculate the T/C% to quantify the antitumor response.
Visualizations
References
- 1. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 whereas oncogenic Ras is a dominant predictor for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Importance of Being PI3K in the RAS Signaling Network | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. PI3K: A Crucial Piece in the RAS Signaling Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
refining PX-866 delivery methods for animal studies
Technical Support Center: PX-866 Animal Studies
This guide provides troubleshooting advice and frequently asked questions for researchers using the PI3K inhibitor PX-866 in animal studies. The information is designed to address common challenges related to formulation, delivery, and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is PX-866 and what is its primary mechanism of action?
PX-866 is a semi-synthetic, wortmannin-derived, irreversible inhibitor of phosphoinositide 3-kinase (PI3K).[1][2][3] Its primary mechanism is to covalently bind to the catalytic site of Class I PI3K isoforms, which blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] This action prevents the recruitment and activation of downstream effectors like Akt, thereby inhibiting signaling pathways that control cell proliferation, survival, motility, and angiogenesis.[1][5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PX-866 - LKT Labs [lktlabs.com]
- 3. PX-866 | Cell Signaling Technology [cellsignal.com]
- 4. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing PX-866 degradation in cell culture media
Welcome to the Technical Support Center for PX-866. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of PX-866 in cell culture experiments and to troubleshoot potential issues related to its stability and activity.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my PX-866 stock solution?
A1: Proper preparation and storage of your PX-866 stock solution are critical for maintaining its potency and ensuring experimental reproducibility.
-
Reconstitution: PX-866 is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, for example, you would reconstitute 1 mg of the powder in 190.26 μl of high-quality, anhydrous DMSO.[1]
-
Storage of Lyophilized Powder: The lyophilized powder is stable for up to 24 months when stored at -20°C and desiccated.[1]
-
Storage of Stock Solution: Once reconstituted in DMSO, the stock solution should be stored at -20°C. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1] It is advisable to use the stock solution within three months of preparation to prevent a potential loss of potency.[1]
Q2: What is the stability of PX-866 in cell culture media?
A2: PX-866 is a derivative of wortmannin (B1684655) and was developed to have improved stability.[2][3][4] While wortmannin has a very short half-life of approximately 10 minutes in cell culture medium, PX-866 is significantly more chemically stable.[1][2] This enhanced stability allows for a more sustained inhibition of PI3K signaling in cell culture experiments compared to wortmannin.[1][3]
Although a precise half-life in specific cell culture media like DMEM or RPMI-1640 is not well-documented in publicly available literature, its improved stability profile is a key advantage. For long-term experiments (e.g., over 24 hours), it is still good practice to consider the potential for gradual degradation.
Q3: I am observing inconsistent results between experiments. Could this be due to PX-866 degradation?
A3: Inconsistent results can stem from several factors, including the degradation of PX-866. Here are some troubleshooting steps to consider:
-
Stock Solution Integrity: Ensure your stock solution was prepared and stored correctly, as outlined in Q1. If the stock is old or has been subjected to multiple freeze-thaw cycles, consider preparing a fresh stock.
-
Working Solution Preparation: Always prepare fresh working dilutions of PX-866 in your cell culture medium immediately before each experiment. Do not store PX-866 in aqueous solutions for extended periods.
-
Experimental Variability: In addition to inhibitor stability, other factors can contribute to inconsistent results. These include variations in cell density, passage number, and serum concentration. Standardizing these experimental parameters is crucial.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all experiments and is below the toxic threshold for your specific cell line (typically <0.5%). Always include a vehicle-only control in your experiments.
Q4: What are the typical working concentrations for PX-866 in cell culture?
A4: The optimal working concentration of PX-866 will depend on the cell line and the specific experimental endpoint. However, a general range is between 10 nM and 1000 nM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guides
Issue 1: Lower than Expected Potency or Loss of Activity
If you observe that PX-866 is less potent than expected or seems to have lost its inhibitory activity, consider the following:
| Potential Cause | Troubleshooting Steps |
| Degraded PX-866 Stock Solution | Prepare a fresh stock solution from lyophilized powder. Ensure proper storage at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.[1] |
| Degradation in Working Solution | Prepare fresh dilutions of PX-866 in cell culture media for each experiment. Avoid storing the compound in aqueous media. |
| Incorrect Concentration | Verify the calculations for your stock and working solutions. Perform a dose-response curve to confirm the IC50 in your specific cell line and assay. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to PI3K inhibitors. Confirm the activation status of the PI3K pathway in your cell line (e.g., by checking PTEN status or for PIK3CA mutations). |
Issue 2: High Variability Between Replicates
High variability in your experimental replicates can obscure the true effect of PX-866. The following table provides potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between plating each well or plate to maintain consistency. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates as they are more prone to evaporation, which can concentrate the inhibitor and affect cell growth. Fill the outer wells with sterile PBS or media without cells. |
| Inconsistent Treatment Application | Ensure that the timing and volume of PX-866 addition are consistent across all wells and plates. |
| Variability in Incubation Time | Standardize the incubation time with PX-866 for all experiments. |
Experimental Protocols
Protocol 1: Preparation of PX-866 Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of PX-866 and subsequent dilution to a working concentration.
-
Materials:
-
PX-866 lyophilized powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Cell culture medium
-
-
Procedure:
-
Bring the vial of lyophilized PX-866 to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM stock solution (e.g., for 1 mg of PX-866 with a molecular weight of 525.59 g/mol , add 190.26 µL of DMSO).[1]
-
Vortex briefly to ensure the powder is fully dissolved.
-
Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
For experiments, thaw a single aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. For example, to make a 1 µM working solution from a 10 mM stock, you would perform a 1:10,000 dilution. It is recommended to do this in a serial dilution manner for accuracy.
-
Add the final working solution to your cells immediately.
-
Protocol 2: Dose-Response Experiment to Determine IC50
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of PX-866 for a specific cell line and endpoint (e.g., inhibition of Akt phosphorylation).
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PX-866 stock solution (10 mM in DMSO)
-
96-well or 6-well plates
-
Reagents for your chosen endpoint assay (e.g., antibodies for Western blotting, cell viability reagent)
-
-
Procedure:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare a series of dilutions of PX-866 in complete culture medium. A typical concentration range to test would be from 0 (vehicle control) to 10 µM (e.g., 0, 1, 10, 50, 100, 500, 1000, 5000, 10000 nM).
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of PX-866. Include a vehicle-only (DMSO) control at the highest concentration of DMSO used in the dilutions.
-
Incubate the cells for the desired treatment duration.
-
At the end of the incubation, perform your chosen assay to measure the effect of PX-866 (e.g., lyse cells for Western blot analysis of p-Akt, or perform a cell viability assay).
-
Analyze the data by plotting the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of PX-866.
Caption: Recommended experimental workflow for handling PX-866.
References
- 1. PX-866 | Cell Signaling Technology [cellsignal.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of PX-866
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to manage and troubleshoot potential batch-to-batch variability of the irreversible PI3K inhibitor, PX-866.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different lots of PX-866. What could be the cause?
A1: Inconsistent results between experimental batches of PX-866 can stem from several factors.[1] The most common causes include:
-
Compound Stability and Degradation: PX-866, like many small molecules, can degrade over time, particularly with repeated freeze-thaw cycles or exposure to light.[1][2]
-
Variations in Purity or Potency: Although reputable suppliers provide a certificate of analysis (CoA), minor variations in the purity or isomeric composition between batches can occur, affecting the compound's effective concentration and activity.
-
Solubility Issues: PX-866 has poor solubility in water and is typically dissolved in organic solvents like DMSO or ethanol.[3][4] Incomplete solubilization or precipitation of the compound in your stock solution or final assay medium can lead to significant variability.
-
Experimental System Variability: Changes in cell culture conditions, such as cell passage number, confluency, or serum batch, can alter the cellular response to PX-866.[1]
Q2: How can we proactively test a new batch of PX-866 to ensure it performs similarly to our previous batches?
A2: To ensure consistency, it is highly recommended to qualify each new batch of PX-866 before its use in critical experiments. A streamlined approach involves:
-
Physical and Chemical Characterization: Compare the appearance (e.g., color) and solubility of the new batch with previous batches.[5] Any noticeable difference warrants further investigation.
-
Potency Assessment: Determine the half-maximal inhibitory concentration (IC50) of the new batch in a well-established in vitro or cellular assay and compare it to the IC50 of a previously validated batch. A significant deviation may indicate a difference in potency.
-
Downstream Signaling Analysis: Confirm that the new batch effectively inhibits the PI3K/AKT/mTOR signaling pathway at expected concentrations by performing a Western blot for key downstream markers like phospho-AKT (Ser473) and phospho-S6.[6][7]
Q3: What are the recommended storage and handling conditions for PX-866 to minimize degradation?
A3: Proper storage and handling are critical for maintaining the integrity of PX-866.
-
Lyophilized Powder: Store at -20°C, desiccated. In this form, the chemical is stable for up to 24 months.[3]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO or ethanol.[3][4] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][3] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[3]
-
Light Sensitivity: Protect solutions from light by using amber vials or wrapping containers in foil.[2]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues that may arise from batch-to-batch variability of PX-866.
Issue 1: Decreased or No Activity of a New PX-866 Batch
If a new batch of PX-866 shows reduced or no biological activity compared to previous batches, follow these steps:
Troubleshooting Workflow for Decreased PX-866 Activity
Caption: A step-by-step guide to troubleshooting reduced PX-866 activity.
Issue 2: Increased Off-Target Effects or Cellular Toxicity
If a new batch of PX-866 exhibits unexpected toxicity or off-target effects at concentrations that were previously well-tolerated, consider the following:
-
Purity Assessment: If possible, have the purity of the new batch independently verified by a third-party analytical service using methods like HPLC-MS. Impurities from the synthesis process could be responsible for the observed toxicity.
-
Dose-Response Curve: Perform a detailed dose-response curve for both the new and a trusted batch, assessing both on-target activity (e.g., p-AKT inhibition) and toxicity (e.g., cell viability). A leftward shift in the toxicity curve for the new batch indicates a higher toxic potential.
-
Use of a Structurally Unrelated Inhibitor: To confirm that the primary phenotype is due to PI3K inhibition, use a different PI3K inhibitor with a distinct chemical structure.[1] If the primary phenotype is consistent but the toxicity is not, it further suggests the issue is specific to the new PX-866 batch.
Data Presentation
Table 1: Physicochemical and Potency Data for PX-866
| Property | Value | Reference |
| Molecular Weight | 525.59 g/mol | [3] |
| Appearance | Orange Powder | [5] |
| Solubility | Soluble in DMSO and Ethanol (at 200 mg/ml), very poorly soluble in water. | [3][4] |
| PI3K IC50 (purified enzyme) | 0.1 nmol/L | [8][9] |
| Cellular IC50 (HT-29 cells, p-Akt) | 20 nmol/L | [8][9] |
| Typical Working Concentration | 10 nM - 1000 nM | [3] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Protocol 1: Determination of PX-866 IC50 using a Cell Viability Assay
This protocol describes how to determine the IC50 of a new PX-866 batch to compare its potency against a reference batch.
-
Cell Seeding: Seed your cancer cell line of interest (e.g., U87 glioblastoma, HT-29 colon cancer) into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[6]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of PX-866 in DMSO.[6]
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of concentrations (e.g., a 10-point dilution series from 10 µM to 0.1 nM).[6]
-
Include a vehicle control (medium with the same final DMSO concentration).[6]
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of PX-866.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours), which should be optimized for your cell line.
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.[6]
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model to calculate the IC50 value.[6]
-
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of PX-866.
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
This protocol confirms that PX-866 is engaging its target and inhibiting the downstream signaling pathway.
-
Cell Treatment: Treat cells with different concentrations of PX-866 (e.g., 0.1x, 1x, and 10x the determined IC50) and a vehicle control for a specified time (e.g., 2-4 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[6]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6, and total S6.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phospho-protein signals will confirm the on-target activity of PX-866.[6]
-
Signaling Pathway Visualization
PX-866 is an irreversible inhibitor of phosphatidylinositol 3-kinase (PI3K).[3][10] By inhibiting PI3K, PX-866 prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like AKT and mTOR, leading to reduced cell proliferation, survival, and motility.[10][11][12]
PI3K/AKT/mTOR Signaling Pathway and PX-866 Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR pathway by PX-866.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PX-866 | Cell Signaling Technology [cellsignal.com]
- 4. PX 866 | CAS 502632-66-8 | PI 3-Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 5. PX-866 - LKT Labs [lktlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Head-to-Head Battle in the Lab: PX-866 vs. Wortmannin for PI3K Inhibition
In the competitive landscape of cancer research and drug development, the phosphatidylinositol 3-kinase (PI3K) pathway remains a critical target. Two potent inhibitors, the well-established natural product wortmannin (B1684655) and its semi-synthetic analog PX-866, have been extensively studied for their ability to block this crucial signaling cascade. This guide provides an objective in vitro comparison of their efficacy, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences and Mechanisms
Wortmannin, a fungal metabolite, is a first-generation, irreversible pan-PI3K inhibitor that covalently binds to the catalytic subunit of the enzyme.[1][2] While highly potent, its utility is hampered by chemical instability and in vivo toxicity.[2][3] PX-866 was developed as a wortmannin analog with improved stability and a better toxicity profile, making it a more viable candidate for clinical development.[2][3] Like its predecessor, PX-866 is an irreversible pan-PI3K inhibitor.[3]
Both compounds effectively inhibit the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism.[4][5][6] Dysregulation of this pathway is a common feature in many human cancers.[4][5] Inhibition of PI3K by either PX-866 or wortmannin leads to a reduction in the phosphorylation of downstream targets, most notably the serine/threonine kinase Akt.[2][7]
Quantitative Comparison: Potency and Cellular Effects
The in vitro efficacy of PX-866 and wortmannin has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.
| Inhibitor | Cell Line | Assay Type | IC50 (approx.) | Reference |
| PX-866 | Purified PI3K (p85-p110α) | Immune Complex Kinase Assay | 0.1 nM | [7] |
| HT-29 (Colon Cancer) | Akt Phosphorylation | 16.8 ± 2.2 nM | [1] | |
| Glioblastoma Cell Lines (PTEN-negative) | Cell Growth (72h) | Lower than PTEN-wild-type | [3] | |
| Wortmannin | Purified PI3K (p85-p110α) | Immune Complex Kinase Assay | 1.2 nM | [7] |
| Neutrophils | PtdInsP3 Formation | ~5 nM | [8] | |
| K562 (Leukemia) | Cell Growth (24h) | 25 ± 0.14 nM | [7] |
Studies directly comparing the two inhibitors have revealed nuances in their activity. For instance, while one study reported a 10-fold lower IC50 for PX-866 against purified PI3K compared to wortmannin, in whole-cell assays, wortmannin appeared more potent in acute exposures (30 min to 2 h).[7] However, PX-866 demonstrated a more durable inhibition of Akt phosphorylation.[2]
In three-dimensional spheroid cultures, which more closely mimic the in vivo tumor microenvironment, PX-866 showed greater potency in suppressing spheroid growth at low nanomolar concentrations compared to wortmannin.[2] Notably, both inhibitors were found to be cytostatic rather than cytotoxic in these models, inhibiting cell growth without inducing significant cell death.[2]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to comparing these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments used to compare PX-866 and wortmannin in vitro.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with serial dilutions of PX-866 or wortmannin (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells with PX-866 or wortmannin as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[10]
Western Blot for Akt Phosphorylation
This technique is used to measure the inhibition of the PI3K pathway by assessing the phosphorylation status of its downstream target, Akt.
-
Cell Lysis: Treat cells with PX-866 or wortmannin for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phosphorylated Akt (e.g., p-Akt Ser473).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading and to normalize the p-Akt signal.[11]
Conclusion
Both PX-866 and wortmannin are potent in vitro inhibitors of the PI3K pathway. PX-866, a derivative of wortmannin, offers the significant advantages of improved stability and reduced toxicity, making it a more suitable candidate for in vivo and translational studies.[2][3] In vitro, while wortmannin may show higher potency in short-term assays, PX-866 demonstrates more sustained inhibition of PI3K signaling and greater efficacy in 3D culture models.[2] The choice between these two inhibitors will ultimately depend on the specific experimental context, with wortmannin remaining a useful tool for basic research and PX-866 offering a more drug-like profile for studies with translational implications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to PX-866 and Other PI3K Inhibitors in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has made PI3K an attractive target for cancer therapy, leading to the development of numerous inhibitors. This guide provides a comparative overview of PX-866 (sonolisib), an investigational pan-PI3K inhibitor, and other notable PI3K inhibitors that have been evaluated in clinical trials. We will delve into their mechanism of action, preclinical efficacy, clinical trial data, and the experimental protocols used to evaluate these compounds.
The PI3K Signaling Pathway
The PI3K pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the regulation of various cellular processes that are fundamental to cancer development and progression.
A Comparative Analysis of PX-866 and Rapamycin on Spheroid Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of two prominent anti-cancer agents, PX-866 and rapamycin (B549165), on the growth of 3D tumor spheroids. This analysis is supported by experimental data and detailed methodologies to assist researchers in designing and interpreting their own studies in the field of cancer drug discovery.
At a Glance: PX-866 vs. Rapamycin
| Feature | PX-866 | Rapamycin |
| Primary Target | Phosphoinositide 3-kinase (PI3K) | Mammalian Target of Rapamycin Complex 1 (mTORC1) |
| Mechanism of Action | Irreversible inhibitor of the p110α, p110δ, and p110γ isoforms of PI3K, blocking the conversion of PIP2 to PIP3 and subsequent downstream signaling. | Allosteric inhibitor of mTORC1, which is a key downstream effector of the PI3K/Akt pathway. |
| Effect on Spheroid Growth | Potent, dose-dependent inhibition of spheroid growth. | Inhibition of spheroid growth. |
| Cytotoxicity | Primarily cytostatic, inhibiting cell growth without inducing significant cell death at effective concentrations.[1] | Primarily cytostatic, similar to other known cytostatic agents.[1] |
Signaling Pathways and Points of Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Both PX-866 and rapamycin target key nodes within this pathway, but at different points, leading to distinct downstream effects.
References
A Head-to-Head Comparison of PX-866 and Other Pan-PI3K Inhibitors for Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of prominent pan-Phosphoinositide 3-kinase (PI3K) inhibitors.
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has established it as a key target for therapeutic intervention. Pan-PI3K inhibitors, which target all four Class I PI3K isoforms (α, β, γ, and δ), represent a significant class of anti-cancer agents. This guide provides a head-to-head comparison of PX-866, a derivative of the natural product wortmannin, with other notable pan-PI3K inhibitors: Buparlisib (B177719) (BKM120), Pictilisib (B1683980) (GDC-0941), and Copanlisib (BAY 80-6946). The following sections present a detailed analysis of their biochemical potency, cellular activity, and clinical status, supported by experimental data and methodologies.
Biochemical Potency and Isoform Selectivity
The efficacy of a pan-PI3K inhibitor is fundamentally determined by its ability to inhibit the various Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.
| Inhibitor | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) | Mechanism of Action |
| PX-866 | Potent inhibitor (exact IC50 not specified in provided results, but noted as more potent than wortmannin)[1] | Weak inhibitor[1] | Potent inhibitor[1] | Potent inhibitor[1] | Irreversible, covalent binding[1] |
| Buparlisib (BKM120) | 52[2] | 166[2] | 262[2] | 116[2] | Reversible, ATP-competitive |
| Pictilisib (GDC-0941) | 3[3][4][5] | 33[3][4][5] | 75[3][4][5] | 3[3][4][5] | Reversible, ATP-competitive |
| Copanlisib (BAY 80-6946) | 0.5[6][7][8] | 3.7[6][7][8] | 6.4[6][7][8] | 0.7[6][7][8] | Reversible, ATP-competitive |
Cellular and In Vivo Activity
The anti-tumor activity of these inhibitors has been evaluated in various cancer cell lines and in vivo models. PX-866 has demonstrated potent inhibitory effects on the PI3K/Akt signaling pathway in glioblastoma, leading to the inhibition of invasion and angiogenesis.[1] In vivo, PX-866 inhibited subcutaneous tumor growth and prolonged the median survival time in animals with intracranial tumors.[1]
Copanlisib has shown potent inhibition of cell proliferation in a range of human tumor cell lines, with mean IC50 values of 19 nM in cell lines with PIK3CA-activating mutations.[6] In vivo studies with Copanlisib demonstrated robust antitumor activity in a rat xenograft model, with complete tumor regression observed at higher doses.[6][9]
Pictilisib has also shown antitumor activity in human tumor xenograft models, achieving significant growth inhibition in glioblastoma and ovarian cancer models at an oral dose of 150 mg/kg.[3] Buparlisib has demonstrated antiproliferative, pro-apoptotic, and antitumor activity in cancer cell lines and tumor xenograft models.[10]
Clinical Development Status
The clinical development of these pan-PI3K inhibitors has seen varied outcomes. Copanlisib (Aliqopa®) is approved by the FDA for the treatment of adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies.[7] Buparlisib was investigated in Phase III trials for advanced breast cancer but was abandoned due to negative results and excessive side effects.[11] Pictilisib has undergone Phase I clinical trials in patients with advanced solid tumors, where it was found to be well-tolerated at biologically active doses.[3][12] PX-866 has been evaluated in Phase I and II clinical trials as a single agent and in combination with other therapies for various advanced solid tumors, including glioblastoma, prostate cancer, and head and neck cancer.[13][14][15][16][17]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation of these inhibitors, it is crucial to visualize the targeted signaling pathway and the experimental workflows employed.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for pan-PI3K inhibitors.
Caption: A general experimental workflow for evaluating the efficacy of pan-PI3K inhibitors.
Experimental Protocols
Western Blot for Phospho-Akt (Ser473) Inhibition
This immunoassay is used to assess the effect of a PI3K inhibitor on the downstream signaling cascade within cancer cells.
-
Objective: To determine the concentration-dependent effect of an inhibitor on the phosphorylation of AKT at Serine 473, a key marker of PI3K pathway activation.
-
Protocol Outline:
-
Cell Culture and Treatment: Cancer cells are cultured to a suitable confluency and then treated with varying concentrations of the PI3K inhibitor for a specified duration (e.g., 2 to 24 hours). A vehicle-treated control (e.g., DMSO) is included.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Akt (Ser473). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total Akt as a loading control.
-
Densitometry Analysis: The intensity of the phospho-Akt bands is quantified and normalized to the total Akt bands to determine the degree of inhibition.
-
Tumor Xenograft Model for In Vivo Efficacy
This model is used to evaluate the anti-tumor activity of a PI3K inhibitor in a living organism.
-
Objective: To assess the ability of a PI3K inhibitor to suppress tumor growth in vivo.
-
Protocol Outline:
-
Cell Implantation: A specified number of human cancer cells (e.g., U87 glioblastoma cells) are suspended in a suitable medium and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The PI3K inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length × Width²)/2.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated to determine the efficacy of the inhibitor. At the end of the study, tumors may be excised for further analysis (e.g., western blot for p-Akt).
-
Conclusion
The landscape of pan-PI3K inhibitors is diverse, with each compound presenting a unique profile of potency, selectivity, and clinical applicability. PX-866, with its irreversible mechanism of action, offers a distinct advantage in terms of sustained target inhibition.[18] However, reversible inhibitors like Copanlisib have achieved regulatory approval and demonstrated significant clinical benefit in specific patient populations.[7] The choice of inhibitor for research or clinical development will depend on the specific cancer type, its underlying genetic alterations, and the desired therapeutic window. The experimental protocols and comparative data presented in this guide provide a foundational resource for making informed decisions in the advancement of PI3K-targeted cancer therapies.
References
- 1. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. COPANLISIB HCL | pan-class I PI3K (phosphoinositide 3-kinase) inhibitor | CAS 1402152-13-9 (HCl) | InvivoChem [invivochem.com]
- 8. Copanlisib dihydrochloride | Apoptosis | PI3K | mTOR | TargetMol [targetmol.com]
- 9. apexbt.com [apexbt.com]
- 10. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buparlisib - Wikipedia [en.wikipedia.org]
- 12. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. A randomized, phase II trial of cetuximab with or without PX-866, an irreversible oral phosphatidylinositol 3-kinase inhibitor, in patients with relapsed or metastatic head and neck squamous cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oncothyreon Presents Preclinical Data on Irreversible PI3 Kinase Inhibitor PX-866 at AACR Special Conference [prnewswire.com]
- 17. oncozine.com [oncozine.com]
- 18. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Sustained Akt Inhibition by PX-866: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PX-866's performance in achieving sustained Akt inhibition, supported by experimental data. We will delve into its mechanism of action, compare its efficacy against other inhibitors, and provide detailed experimental protocols for validation.
Introduction to PX-866 and the PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[2][3] PX-866 is a semi-synthetic viridin (B1683569) and an irreversible, broad-spectrum inhibitor of class I PI3K enzymes.[4][5] By targeting PI3K, PX-866 effectively blocks the downstream activation of Akt, a key protein kinase in this pathway.[6] The phosphorylation of Akt, particularly at Serine 473 (p-Akt Ser473), is a well-established biomarker for the activation state of the PI3K/Akt pathway.[1]
Mechanism of Action: Irreversible Inhibition of PI3K
PX-866 functions as an irreversible inhibitor of PI3K by covalently binding to a lysine (B10760008) residue (Lys-802 in p110α) in the ATP-binding pocket of the enzyme's catalytic subunit.[6] This covalent modification permanently inactivates the enzyme, preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels at the plasma membrane prevents the recruitment and subsequent phosphorylation and activation of Akt.[7][8] This irreversible binding is a key contributor to the sustained inhibition of Akt signaling observed with PX-866.
Figure 1. PI3K/Akt signaling pathway and the inhibitory action of PX-866.
Sustained Akt Inhibition by PX-866
Experimental data demonstrates that PX-866 achieves a more durable inhibition of Akt phosphorylation compared to other PI3K inhibitors, such as its parent compound, wortmannin.
In a study using HT-29 colon tumor xenografts, a single 10 mg/kg oral dose of PX-866 resulted in up to 80% inhibition of phospho-Ser473-Akt, with recovery taking over 48 hours.[4][9][10] This prolonged effect is significantly longer than that observed after intravenous or intraperitoneal administration, where recovery is more rapid.[4][9] This suggests that the oral route of administration may provide a more sustained exposure, contributing to the durable target inhibition.
Furthermore, in three-dimensional spheroid cultures of human cancer cell lines, PX-866 treatment resulted in a more sustained loss of Akt phosphorylation compared to wortmannin.[11][12] After 16 hours of treatment with 10 nmol/L of PX-866, Akt phosphorylation remained lower than in control cultures, highlighting its persistent inhibitory effect.[11]
Comparative Performance of PI3K Inhibitors
The following tables summarize the quantitative data for PX-866 in comparison to other relevant PI3K inhibitors.
Table 1: In Vitro Potency of PI3K Inhibitors
| Compound | Target | IC50 (Purified Enzyme) | IC50 (Cell-based p-Akt) | Cell Line | Reference(s) |
| PX-866 | Pan-Class I PI3K | 0.1 nmol/L | 20 nmol/L | HT-29 | [4][9] |
| Wortmannin | Pan-Class I PI3K | 1.2 nmol/L | >100 nmol/L | U87 | [11] |
| PX-867 | Pan-Class I PI3K | N/A | >20 mg/kg (ED50) | HT-29 | [9] |
| PX-881 | Pan-Class I PI3K | N/A | 14.5 mg/kg (ED50) | HT-29 | [9] |
IC50: Half-maximal inhibitory concentration. ED50: Half-maximal effective dose.
Table 2: In Vivo Duration of Akt Inhibition (HT-29 Xenografts)
| Compound | Dose & Route | Max. Inhibition of p-Akt | Duration of >50% Inhibition | Reference(s) |
| PX-866 | 10 mg/kg p.o. | ~80% | >48 hours | [4][9] |
| PX-866 | 10 mg/kg i.v. | ~80% | < 24 hours | [4][9] |
| PX-866 | 10 mg/kg i.p. | ~80% | < 24 hours | [4][9] |
p.o.: oral; i.v.: intravenous; i.p.: intraperitoneal.
Experimental Protocol: Western Blot for Phospho-Akt (Ser473)
This protocol outlines the key steps to assess the inhibitory effect of PX-866 on the PI3K/Akt pathway by measuring the levels of phosphorylated Akt (p-Akt) at Serine 473.
1. Cell Culture and Treatment:
-
Culture cancer cells (e.g., HT-29, U87) to 70-80% confluency.
-
Treat cells with varying concentrations of PX-866 or a vehicle control (e.g., DMSO) for the desired duration (e.g., 2, 16, or 48 hours).
2. Cell Lysis and Protein Extraction:
-
Place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[7]
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Transfer the supernatant containing the protein to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a suitable method, such as the BCA protein assay.[1]
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Protein Transfer:
-
Denature protein samples by adding 2x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[7]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% w/v BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C with gentle agitation.[1][7]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again as in the previous step.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
Quantify band intensities using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.[7]
-
The level of Akt inhibition is determined by the ratio of p-Akt to total Akt.
Figure 2. Experimental workflow for Western Blot analysis of p-Akt.
Conclusion
PX-866 demonstrates potent and, most notably, sustained inhibition of Akt phosphorylation, a key node in the PI3K signaling pathway. Its irreversible binding mechanism and favorable pharmacokinetics, particularly when administered orally, contribute to a durable target engagement that surpasses that of earlier-generation PI3K inhibitors like wortmannin.[9][11] The prolonged suppression of this critical cancer survival pathway underscores the therapeutic potential of PX-866 and provides a strong rationale for its continued investigation in clinical settings. The provided methodologies offer a robust framework for researchers to validate these findings in their own experimental models.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling [ouci.dntb.gov.ua]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antitumor Activity of PX-866 (Sonolisib) Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor activity of PX-866 (sonolisib), a novel, irreversible pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. Its performance is evaluated against its parent compound, wortmannin (B1684655), and another clinically investigated pan-PI3K inhibitor, pictilisib (B1683980) (GDC-0941). The information presented herein is intended to support research and drug development efforts by providing objective experimental data and detailed methodologies.
Introduction to PX-866 and the PI3K/AKT/mTOR Pathway
PX-866, also known as sonolisib, is a semi-synthetic derivative of wortmannin, developed to improve upon the latter's biological instability and toxicity.[1][2] It functions as an irreversible inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in a multitude of human cancers, promoting cell proliferation, survival, and motility.[1][3][4] PX-866 covalently binds to the ATP-binding site of the p110 catalytic subunit of PI3K, primarily inhibiting the alpha, gamma, and delta isoforms with weaker effects on the beta isoform.[5][6][7] This inhibition prevents the phosphorylation of Akt and downstream effectors, leading to antitumor activity.[8] Preclinical and clinical studies have demonstrated that the antitumor efficacy of PX-866 can be influenced by the genetic background of the tumor, particularly the presence of activating mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN.[6]
Visualizing the Mechanism of Action
The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and the mechanism of inhibition by PX-866, as well as a typical workflow for evaluating its in vivo antitumor efficacy.
Quantitative Data Summary: Preclinical Activity
The following tables summarize the in vitro and in vivo preclinical activity of PX-866 in comparison to wortmannin and pictilisib across various cancer cell lines.
Table 1: In Vitro Potency of PI3K Inhibitors
| Compound | Target | IC₅₀ (Purified Enzyme) | Cellular IC₅₀ (pAkt Inhibition) | Cancer Type | Reference(s) |
| PX-866 | Pan-PI3K (α, γ, δ) | 0.1 nM | 20 nM (HT-29) | Colon | [6] |
| PI3Kα | 5 nM | 400 nM (U87) | Glioblastoma | [6][7] | |
| PI3Kδ | 9 nM | - | - | [6] | |
| PI3Kγ | 2 nM | - | - | [6] | |
| 17-OH PX-866 | PI3Kα | 14 nM | - | - | [4] |
| (Metabolite) | |||||
| Wortmannin | Pan-PI3K | 2-4 nM | - | - | [8] |
| Pictilisib | Pan-PI3K (α, δ) | 3 nM (α, δ) | 46 nM (U87MG) | Glioblastoma | [9][10][11] |
| (GDC-0941) | PI3Kβ | 33 nM | 37 nM (PC3) | Prostate | [9][10][11] |
| PI3Kγ | 75 nM | 28 nM (MDA-MB-361) | Breast | [9][10][11] |
Table 2: In Vivo Antitumor Activity in Xenograft Models
| Compound | Cancer Type | Model | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Reference(s) |
| PX-866 | Glioblastoma | U87MG | - | Significant TGI, increased survival | [7] |
| Ovarian | OvCar-3 | - | Significant TGI | [3] | |
| Colon | HT29 | - | Significant TGI | [3] | |
| NSCLC | A-549 | - | Significant TGI | [3] | |
| Wortmannin | Pancreatic | BxPC-3 | 0.75 mg/kg p.o. | >60% TGI | [8] |
| Mammary | C3H | - | >60% TGI | [12] | |
| Pictilisib | Glioblastoma | U87MG | 75 mg/kg/day p.o. | 83% TGI | [9] |
| (GDC-0941) | Breast | MDA-MB-361.1 | 150 mg/kg/day p.o. | Significant TGI, delayed progression | [9] |
| Ovarian | IGROV1 | 150 mg/kg p.o. | 80% TGI | [10][11] |
Clinical Trial Data Comparison
PX-866 and pictilisib have been evaluated in Phase I and II clinical trials for advanced solid tumors.
Table 3: Phase I/II Clinical Trial Outcomes for Advanced Solid Tumors
| Compound | Phase | Dosing Schedule | Maximum Tolerated Dose (MTD) | Common Adverse Events | Best Response | Reference(s) |
| PX-866 | I | Intermittent (Arm 1) | 12 mg/day | Diarrhea, nausea, vomiting, fatigue | Stable Disease: 22% of patients | [3][13] |
| Continuous (Arm 2) | 8 mg/day | Stable Disease: 53% of patients | [3][13] | |||
| II | - | - | Diarrhea, nausea, lymphopenia | Glioblastoma: 3% objective response. Prostate (CRPC): 32% PFS at 12 weeks. | [5][14] | |
| Pictilisib | I | Continuous | 330 mg/day | Nausea, rash, fatigue | Partial Response in melanoma and ovarian cancer patients. | [10][11][15] |
| (GDC-0941) | II | - | - | - | Modest activity in combination therapies for breast and NSCLC. | [16][17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of PX-866 and related compounds.
In Vitro Cell Proliferation and Viability Assays
-
Objective: To determine the effect of PI3K inhibitors on the growth and viability of cancer cell lines.
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., U87, HT-29, PC3) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the inhibitor (e.g., PX-866, wortmannin) for a specified duration (e.g., 72 hours).
-
Assessment: Cell proliferation is measured using assays such as MTT or CellTiter-Glo®, which quantify metabolic activity. For 3D spheroid cultures, growth is assessed by measuring the spheroid diameter over time.[2] Cell viability can be determined by trypan blue exclusion or LDH release assays.[2]
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) is calculated from dose-response curves.[9]
-
Western Blot Analysis for PI3K Pathway Inhibition
-
Objective: To measure the inhibition of PI3K signaling by assessing the phosphorylation status of downstream targets like Akt.
-
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with the inhibitor for various times and concentrations. Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (pAkt, e.g., at Ser473) and total Akt.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The band intensities are quantified, and the ratio of pAkt to total Akt is calculated to determine the extent of pathway inhibition.[8]
-
In Vivo Xenograft Tumor Model Studies
-
Objective: To evaluate the antitumor efficacy of PI3K inhibitors in a living organism.
-
Methodology:
-
Cell Implantation: A specific number of human cancer cells (e.g., 1x10⁶ to 1x10⁷) are injected subcutaneously into the flank of immunodeficient mice (e.g., SCID or athymic nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The inhibitor (e.g., PX-866) is administered via a clinically relevant route, such as oral gavage, at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated (e.g., using the formula: (length × width²)/2).
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size or based on other ethical considerations. Efficacy is assessed by comparing the tumor growth in the treated group to the control group (T/C ratio) or by analyzing survival data.[6]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target inhibition (e.g., pAkt levels) by Western blot or immunohistochemistry.[10][11]
-
Phase I Clinical Trial Protocol
-
Objective: To determine the MTD, safety, pharmacokinetics, and preliminary antitumor activity of a new drug in humans.
-
Methodology:
-
Patient Population: Patients with advanced, metastatic solid tumors who have failed standard therapies are enrolled.
-
Study Design: An open-label, dose-escalation design (e.g., 3+3) is typically used.
-
Dosing: The drug is administered orally at escalating dose levels in successive cohorts of patients. Different schedules may be tested, such as intermittent (e.g., days 1-5 of a 28-day cycle) or continuous daily dosing.[3][13]
-
Safety Monitoring: Patients are closely monitored for adverse events, which are graded according to standard criteria (e.g., CTCAE). Dose-limiting toxicities (DLTs) are defined to determine the MTD.
-
Pharmacokinetics (PK): Blood samples are collected at various time points to determine the drug's absorption, distribution, metabolism, and excretion.
-
Pharmacodynamics (PD): Biomarkers of drug activity are measured in surrogate tissues (e.g., platelets) or tumor biopsies to confirm target engagement.[3][13]
-
Efficacy Assessment: Tumor responses are evaluated using standardized criteria, such as RECIST (Response Evaluation Criteria in Solid Tumors).[3][13]
-
Conclusion
PX-866 (sonolisib) is a potent, irreversible PI3K inhibitor with demonstrated antitumor activity across a range of preclinical cancer models, particularly those with PI3K pathway alterations. It represents a more stable and less toxic alternative to its parent compound, wortmannin. Clinical trials have shown that PX-866 is well-tolerated and can lead to prolonged disease stabilization in patients with advanced solid tumors. Compared to other pan-PI3K inhibitors like pictilisib, PX-866 shows a similar mechanism of action and preclinical efficacy profile. The choice between these inhibitors in future clinical development may depend on specific tumor genetic contexts, combination strategies, and long-term safety profiles. The data and protocols presented in this guide offer a foundation for further investigation into the therapeutic potential of PX-866 in oncology.
References
- 1. oncozine.com [oncozine.com]
- 2. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Oncothyreon Presents Preclinical Data on Irreversible PI3 Kinase Inhibitor PX-866 at AACR Special Conference [prnewswire.com]
- 5. mdpi.com [mdpi.com]
- 6. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo antitumor activity of the phosphatidylinositol-3-kinase inhibitor, wortmannin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A multicenter phase I trial of PX-866, an oral irreversible phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Pictilisib PI3Kinase inhibitor (a phosphatidylinositol 3-kinase [PI3K] inhibitor) plus paclitaxel for the treatment of hormone receptor-positive, HER2-negative, locally recurrent, or metastatic breast cancer: interim analysis of the multicentre, placebo-controlled, phase II randomised PEGGY study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for PX-866-17OH
Essential guidelines for the safe handling and disposal of the potent PI3K inhibitor, PX-866-17OH, ensuring the protection of laboratory personnel and the environment.
For researchers and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety. This compound, an active metabolite of the pan-PI3K inhibitor PX-866 (sonolisib), is a potent compound requiring meticulous handling and disposal protocols.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal procedure based on the precautionary principle, treating the substance as hazardous chemical waste. These guidelines are extrapolated from general best practices for the disposal of potent pharmaceutical compounds used in research.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations. All handling should occur within a certified chemical fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and any contaminated materials is high-temperature incineration conducted by a licensed hazardous waste management service.
1. Waste Segregation: Proper segregation at the source of generation is the first critical step to ensure safe and compliant disposal. All items that have come into contact with this compound must be considered hazardous waste.
-
Identify all this compound-contaminated waste, including:
-
Unused or expired this compound powder or solutions.
-
Empty vials and original packaging.
-
Contaminated laboratory consumables (e.g., pipette tips, microtubes, flasks).
-
Contaminated personal protective equipment (PPE).
-
Materials used for spill cleanup.
-
2. Waste Packaging and Labeling:
-
Solid Waste:
-
Place all solid waste, including contaminated PPE and labware, into a primary, sealable plastic bag.
-
This primary bag must then be placed inside a designated, rigid, and leak-proof hazardous waste container. This container should be clearly labeled as "Hazardous Chemical Waste" and specify "this compound."
-
-
Liquid Waste:
-
Collect all liquid waste, such as unused solutions or solvents containing this compound, in a compatible, shatter-resistant, and leak-proof container.
-
The container must be clearly labeled with "Hazardous Chemical Waste," the name "this compound," and an approximate concentration.
-
3. On-Site Waste Storage:
-
Store all this compound waste in a designated, secure, and well-ventilated area, separate from general laboratory traffic.
-
This storage area should be clearly marked with a "Hazardous Waste" warning sign.
-
Access to this area must be restricted to authorized personnel only.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by your institution's EHS department.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste management contractor.
-
Ensure all required documentation is completed in accordance with local and national regulations.
In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary. For small spills, use an absorbent material to contain the substance. Decontaminate the area with a suitable solvent, such as ethanol, and collect all cleanup materials as hazardous waste. For large spills, contact your institution's emergency response team.
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table summarizes its key chemical and physical properties to inform safe handling and disposal decisions.
| Property | Value |
| Chemical Formula | C₂₉H₃₅NO₈ |
| Molecular Weight | 525.6 g/mol |
| Appearance | Solid |
| Primary Hazard Class | Potent Pharmaceutical Compound (Assumed) |
| Recommended Disposal | High-Temperature Incineration |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Signaling Pathway Context
This compound is an active metabolite of PX-866, a potent and irreversible pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for drug development. The diagram below illustrates the central role of PI3K in this pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
